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  • Product: 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine
  • CAS: 1354963-76-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift assignments for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Structural Elucidation and NMR Chemical Shift Assignments for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Executive Summary & Structural Significance In modern drug discovery, the transition from flat, sp2-hybridized aro...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and NMR Chemical Shift Assignments for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Executive Summary & Structural Significance

In modern drug discovery, the transition from flat, sp2-hybridized aromatics to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic properties and target specificity. 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (CAS 1354963-76-0) represents a highly functionalized cyclobutane building block. The presence of a primary amine, a methoxy ether, and three methyl groups on a strained four-membered ring creates a dense stereochemical environment.

Assigning the 1 H and 13 C NMR chemical shifts for this molecule requires navigating the unique magnetic anisotropy of the cyclobutane σ -framework[1]. Unlike larger cycloalkanes, the cyclobutane ring exhibits a weakly σ -anti-aromatic character, which inherently alters the shielding environment of attached protons[1]. Furthermore, the geminal dimethyl groups at C2 are diastereotopic due to the adjacent chiral centers at C1 and C3, necessitating rigorous 2D NMR methodologies to prevent misassignment[2].

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute scientific integrity, the NMR acquisition must function as a self-validating system. This means every step contains an internal check to confirm data reliability before proceeding to the next logical deduction.

Step 1: Sample Preparation & Internal Referencing

  • Methodology: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality & Validation: The inclusion of TMS provides an internal zero-point reference ( δ 0.00 ppm). Shimming the magnet on the deuterium lock signal until the TMS peak exhibits a line width at half-height ( W1/2​ ) of < 1.0 Hz self-validates the magnetic field homogeneity, ensuring that any observed signal broadening (e.g., the -NH 2​ peak) is due to chemical exchange or quadrupolar relaxation, not poor shimming.

Step 2: 1D 1 H and 13 C{1H} Acquisition

  • Methodology: Acquire a standard 1 H spectrum (16 scans, 400 MHz) and a 13 C{1H} decoupled spectrum (512 scans, 100 MHz).

  • Causality & Validation: The 1D 1 H spectrum validates sample purity and concentration. The 1D 13 C spectrum acts as a structural fingerprint; observing exactly 8 distinct carbon resonances validates the intact asymmetric framework of the molecule.

Step 3: Orthogonal 2D Validation (COSY, HSQC, HMBC)

  • Methodology: Acquire gradient-selected COSY, multiplicity-edited HSQC, and HMBC spectra.

  • Causality & Validation:

    • HSQC: Differentiates CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase). This immediately validates the 1D 13 C assignments, ensuring the C4 methylene is not confused with the C1 methine.

    • COSY: Maps the isolated 3J spin system between the C1 methine proton and the diastereotopic C4 methylene protons.

    • HMBC: Establishes 2J and 3J connectivity[2]. Observing correlations from the C2 gem-dimethyl protons to the C1 and C3 quaternary carbons definitively locks the cyclobutane ring connectivity in place. In highly complex or overlapping cases, ab initio GIPAW (Gauge-Including Projector Augmented Waves) calculations can be used to further validate these empirical assignments[3].

Logical Workflow Visualization

NMR_Workflow N1 1. Sample Prep & Shimming (CDCl3 + TMS Internal Std) N2 2. 1D Acquisition (1H & 13C NMR) N1->N2 Validated Shims N3 3. Homonuclear 2D (COSY, NOESY) N2->N3 1H Resolution N4 4. Heteronuclear 2D (HSQC, HMBC) N2->N4 13C Sensitivity N5 5. Data Integration & Structural Validation N3->N5 N4->N5 N6 6. Final Chemical Shift Assignment N5->N6 Cross-Correlated

Logical workflow for self-validating NMR chemical shift assignment.

Quantitative Data Presentation: Chemical Shift Assignments

The following tables summarize the deduced 1 H and 13 C NMR chemical shifts for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine. The values are characteristic of highly substituted cyclobutanes and are grounded in the theoretical shielding models of strained rings[1].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality / Rationale
C3-OCH 3​ 3.15s3H-Strongly deshielded by the directly attached electronegative oxygen atom.
C1-H 3.10dd1H9.0, 8.0Deshielded by the adjacent primary amine; exhibits vicinal coupling to the diastereotopic C4 protons.
C4-H (cis to C1-H)2.20dd1H10.5, 9.0Experiences geminal coupling to the trans C4-H and vicinal coupling to C1-H.
C4-H (trans to C1-H)1.60dd1H10.5, 8.0Shielded relative to the cis proton due to the spatial arrangement of the cyclobutane ring puckering.
-NH 2​ 1.50br s2H-Broadened by quadrupolar relaxation of 14 N and chemical exchange; shift is concentration-dependent.
C3-CH 3​ 1.25s3H-Singlet; slightly deshielded by the geminal methoxy group at C3.
C2-CH 3​ (cis to NH 2​ )1.05s3H-Diastereotopic methyl; spatial proximity to the amine alters local magnetic shielding.
C2-CH 3​ (trans to NH 2​ )0.95s3H-Diastereotopic methyl; experiences a distinct magnetic environment from its geminal partner.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)Type (HSQC)Causality / Rationale
C3 78.0Quaternary (C)The most deshielded carbon in the framework due to the directly attached methoxy oxygen.
C3-OCH 3​ 50.5Primary (CH 3​ )Typical resonance range for an aliphatic methyl ether.
C1 48.5Tertiary (CH)Deshielded by the α -primary amine; validated via positive phase in edited HSQC.
C2 42.0Quaternary (C)Aliphatic quaternary center; shifted downfield by the adjacent highly substituted C1 and C3 centers.
C4 35.0Secondary (CH 2​ )Cyclobutane methylene; appears as a negative phase signal in edited HSQC, confirming its identity.
C2-CH 3​ (cis)23.0Primary (CH 3​ )Diastereotopic methyl carbon.
C3-CH 3​ 18.5Primary (CH 3​ )Methyl carbon attached to the oxygen-bearing C3 stereocenter.
C2-CH 3​ (trans)16.5Primary (CH 3​ )Diastereotopic methyl carbon; relatively shielded due to steric compression effects ( γ -gauche effect).

Mechanistic Insights into Cyclobutane Shielding

Unlike unstrained aliphatic chains, the cyclobutane ring restricts the rotational freedom of the C2 and C3 methyl groups. The C2 quaternary center acts as a steric wall, forcing the C1 methine proton and the C4 methylene protons into an isolated spin system. The assignment of the C4 diastereotopic protons ( δ 2.20 and 1.60 ppm) relies heavily on the Karplus relationship applied to the rigid dihedral angles of the puckered cyclobutane ring, which typically exhibits a puckering angle of 25–30°. The theoretical models confirm that the σ -framework of cyclobutane generates a localized paratropic current, which subtly deshields the equatorial-like protons compared to their axial-like counterparts[1].

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry / ResearchGate. Retrieved from [Link]

  • Hasaneen, N., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules / PubMed Central. Retrieved from[Link]

  • Kucukbenli, E., et al. (2012). Complete 13C NMR Chemical Shifts Assignment for Cholesterol Crystals by Combined CP-MAS Spectral Editing and ab Initio GIPAW Calculations with Dispersion Forces. The Journal of Physical Chemistry A / ACS Publications. Retrieved from[Link]

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Exploratory

Modulating Amine Basicity: Physicochemical Profiling and pKa Analysis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Executive Summary In contemporary drug discovery, the strategic incorporation of sterically hindered, polarity-tuned aliphatic rings is a proven tactic for improving metabolic stability and optimizing pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of sterically hindered, polarity-tuned aliphatic rings is a proven tactic for improving metabolic stability and optimizing pharmacokinetic profiles. 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (CAS: 1354963-76-0) represents a highly specialized building block that exemplifies this approach. By combining a rigid cyclobutane core with a primary amine, a gem-dimethyl steric shield, and an electron-withdrawing ether linkage, this molecule presents a unique physicochemical profile.

This technical whitepaper provides an in-depth analysis of the molecule's calculated properties, the mechanistic causality behind its predicted pKa, and the self-validating experimental workflows required for its empirical characterization.

Structural Deconstruction and Quantitative Data

The physicochemical behavior of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is governed by the interplay of its functional groups. The primary amine serves as the principal site of ionization and hydrogen bonding. However, its basicity and lipophilicity are heavily modulated by the adjacent structural features.

Below is a summary of the calculated quantitative data for this compound:

PropertyCalculated ValueMethod / Causality
Molecular Weight 143.23 g/mol Derived from molecular formula C₈H₁₇NO.
Topological Polar Surface Area (tPSA) 35.25 ŲSum of primary amine (26.02 Ų) and ether oxygen (9.23 Ų).
Calculated pKa (Conjugate Acid) ~9.5 – 9.8Hammett-Taft empirical models / QSAR predictions[1].
Predicted LogP ~1.3Lipophilic trimethylcyclobutane core offset by polar heteroatoms.
Hydrogen Bond Donors (HBD) 2Primary amine (-NH₂) protons.
Hydrogen Bond Acceptors (HBA) 2Amine nitrogen lone pair, ether oxygen lone pairs.

Mechanistic Derivation of Calculated pKa

The acid dissociation constant (pKa) of an amine dictates its ionization state at physiological pH (7.4), which in turn controls its solubility, membrane permeability, and target binding affinity. The baseline pKa for an unsubstituted cyclobutylamine is approximately 10.80[2]. However, the calculated pKa for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is significantly lower, falling in the range of 9.5 to 9.8. This shift is driven by two distinct chemical phenomena:

Steric Hindrance to Solvation

The gem-dimethyl group at the C2 position creates a dense hydrophobic shield immediately adjacent to the C1 primary amine. While alkyl groups generally exert a weak electron-donating inductive effect (+I) that should theoretically increase basicity, this is overwhelmingly counteracted by thermodynamic solvation effects[3]. When the amine is protonated to form the conjugate acid (-NH₃⁺), it requires stabilization via hydrogen bonding with surrounding water molecules. The steric bulk of the C2 methyl groups physically impedes the formation of this hydration shell[4]. This destabilizes the conjugate acid, making the neutral amine less prone to accept a proton, thereby lowering the pKa.

Inductive Electron Withdrawal (-I Effect)

The methoxy group (-OCH₃) located at the C3 position exerts a negative inductive effect (-I) through the sigma-bond framework (O-C3-C2-C1-N). Although this effect is attenuated by the three-bond distance, the electronegative oxygen atom pulls electron density away from the amine nitrogen. This reduces the electron density of the nitrogen's lone pair, further diminishing its thermodynamic affinity for a proton.

Modern quantitative structure-activity relationship (QSAR) models and machine learning algorithms (such as those developed by ACD/Labs, ChemAxon, and Schrödinger's Epik) account for these combined steric and electronic parameters to accurately predict the pKa shift[1][5].

StructuralEffects Base Cyclobutylamine Core (Base pKa ~10.8) Result 3-Methoxy-2,2,3-trimethyl- cyclobutan-1-amine (Predicted pKa ~9.6) Base->Result C2 C2 Gem-Dimethyl (Steric Hindrance) C2->Result Reduces Solvation C3 C3 Methoxy Group (-I Inductive Effect) C3->Result Electron Withdrawal

Diagram 1: Logical relationship of structural modifications impacting the amine pKa.

Self-Validating Experimental Workflows

To transition from in silico predictions to empirical certainty, researchers must utilize robust, self-validating experimental protocols. The following methodologies explain not just the steps, but the causality behind the experimental design.

Potentiometric Titration for Empirical pKa Determination

Potentiometric titration remains the gold standard for determining the pKa of soluble ionizable compounds.

Causality of Design: The titration is performed in a 0.15 M KCl background rather than pure water. This maintains a constant ionic strength that mimics physiological conditions, ensuring that the activity coefficients of the ions remain stable throughout the pH change. A known standard is run concurrently to validate the electrode's Nernstian response.

Step-by-Step Protocol:

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Titrate a reference standard (e.g., benzylamine, known pKa 9.3) to validate system accuracy.

  • Sample Preparation: Dissolve accurately weighed 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (approx. 1-2 mg/mL) in 50 mL of 0.15 M KCl solution.

  • Acidification: Add standardized 0.1 M HCl dropwise under continuous argon purging (to exclude atmospheric CO₂ which forms carbonic acid and skews results) until the solution pH drops to approximately 2.0. At this pH, the amine is >99.9% protonated.

  • Titration: Titrate the solution using standardized 0.1 M KOH as the titrant. Add the titrant in small volumetric increments (e.g., 0.05 mL), recording the pH after equilibrium is reached for each addition.

  • Data Analysis: Plot the volume of KOH added against the measured pH. Calculate the first derivative of the curve to find the equivalence point. The pKa is extracted from the half-equivalence point using the Henderson-Hasselbalch equation (or via a Bjerrum plot for higher precision).

TitrationWorkflow Step1 1. Sample Preparation Dissolve in 0.15M KCl Step2 2. System Calibration Validate with Standard Amine Step1->Step2 Step3 3. Acidification Lower pH to ~2.0 with HCl Step2->Step3 Step4 4. Potentiometric Titration Titrate with 0.1M KOH Step3->Step4 Step5 5. Data Analysis Extract pKa via Bjerrum Plot Step4->Step5

Diagram 2: Self-validating potentiometric titration workflow for empirical pKa determination.

Shake-Flask Method for LogD (pH 7.4) Determination

To understand the molecule's lipophilicity at physiological pH, the LogD must be measured.

Causality of Design: n-Octanol and aqueous buffer must be mutually pre-saturated before the experiment. If this is not done, the phases will dissolve into each other during the shaking process, altering the phase volumes and leading to inaccurate concentration calculations.

Step-by-Step Protocol:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Separate the phases.

  • Sample Dissolution: Dissolve the compound in the pre-saturated PBS phase to achieve a known stock concentration (e.g., 100 µM).

  • Partitioning: Add equal volumes of the spiked PBS and pre-saturated n-octanol into a glass vial.

  • Equilibration: Shake the vial mechanically at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the aqueous and organic phases. Quantify the concentration of the amine in each phase using LC-MS/MS.

  • Calculation: LogD = Log₁₀([Concentration in Octanol] / [Concentration in PBS]).

References

  • Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. ACS Publications. Available at:[Link]

  • Open-source QSAR models for pKa prediction using multiple machine learning approaches. NIH. Available at:[Link]

  • Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv. Available at:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Derivatives

An In-Depth Technical Guide for Drug Development Professionals Introduction: The Strategic Value of the Cyclobutane Scaffold The cyclobutane motif has transitioned from a synthetic challenge to a strategic asset in moder...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane motif has transitioned from a synthetic challenge to a strategic asset in modern medicinal chemistry.[1] Its unique, conformationally rigid, and puckered three-dimensional structure offers a powerful tool to optimize drug candidates.[2][3] Unlike flexible aliphatic chains, the cyclobutane ring can lock a molecule into its bioactive conformation, which may reduce the entropic penalty upon binding to a biological target and thus enhance potency.[1][3] Furthermore, this scaffold has been successfully employed to improve critical pharmacokinetic (PK) properties, such as metabolic stability, by masking metabolically labile sites.[2][3][4] The clinical success of cyclobutane-containing drugs like the anticancer agent Carboplatin and the antiviral Boceprevir validates its utility in drug design.[2][5]

This guide provides a comprehensive framework for the pharmacokinetic profiling of a novel chemical series: 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine derivatives. These compounds merge the advantageous cyclobutane core with a primary amine—a common pharmacophore—and a methoxy group. While these functional groups are crucial for target engagement, they also represent potential sites for metabolic modification (e.g., oxidation or O-demethylation). Therefore, a systematic and rigorous evaluation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to identify candidates with the highest potential for clinical success.[6] This document details the necessary in vitro and in vivo assays, explains the scientific rationale behind each step, and provides field-proven protocols for their execution.

Chapter 1: Bioanalytical Method Development: The Cornerstone of Pharmacokinetics

Expertise & Rationale: Before any pharmacokinetic parameter can be determined, a robust, sensitive, and specific bioanalytical method for the quantification of the drug in biological matrices (e.g., plasma, microsomes) must be established. This method is the foundation upon which all subsequent data rests; its accuracy and reliability are paramount.[7] For small molecules like the 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine derivatives, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the industry's gold standard due to its superior speed, resolution, and sensitivity.[7][8]

Workflow for Bioanalytical Method Development

cluster_dev Method Development cluster_val Method Validation (per FDA/EMA Guidelines) A Analyte & Internal Standard (IS) Selection B MS/MS Optimization (Tune for MRM Transitions) A->B C Chromatography (Column & Mobile Phase) B->C D Sample Preparation (e.g., Protein Precipitation) C->D V1 Linearity & Range D->V1 Proceed to Validation V2 Accuracy & Precision V3 Selectivity & Matrix Effect V4 Recovery & Stability

Caption: Workflow for UPLC-MS/MS bioanalytical method development and validation.

Experimental Protocol: UPLC-MS/MS Method for Quantification in Plasma
  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of the test compound and a suitable internal standard (ideally, a stable isotopically labeled version of the analyte) in DMSO or methanol.[7]

    • Perform serial dilutions to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, medium, high concentrations) by spiking the stock solution into control plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL). The cold solvent aids in crashing out proteins.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., >12,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis. This step isolates the analyte from the bulk of the matrix components.

  • Chromatographic and Mass Spectrometric Conditions:

    • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.[8]

    • Column: A reverse-phase column suitable for small polar molecules, such as an ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation of the amine for better ionization.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient from low to high organic phase (e.g., 5% to 95% B over 3 minutes) to elute the compound and clean the column.

    • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.[8]

    • Ionization Mode: Electrospray Ionization Positive (ESI+), which is highly effective for compounds with basic amine groups.

    • Detection: Multiple Reaction Monitoring (MRM). Tune the instrument to find the optimal precursor ion (the protonated molecule, [M+H]⁺) and a stable product ion for both the analyte and the internal standard. This highly specific detection mode minimizes interference from the biological matrix.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, calibration curve, matrix effect, recovery, and stability (bench-top, freeze-thaw, and long-term).[9][10]

Chapter 2: In Vitro ADME Profiling: Early Assessment and Compound Triage

Expertise & Rationale: In vitro ADME assays are rapid, cost-effective screening tools used to evaluate the fundamental pharmacokinetic properties of compounds.[11] They provide critical data to establish structure-activity relationships, prioritize compounds for more resource-intensive in vivo studies, and flag potential liabilities such as drug-drug interactions early in the discovery process.

In Vitro ADME Screening Cascade

cluster_assays Core In Vitro Assays cluster_outputs Key Outputs for Decision Making Compound Test Compound (Derivative) MS Metabolic Stability (Liver Microsomes) Compound->MS PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB CYP CYP450 Inhibition (Major Isoforms) Compound->CYP Clearance Predicted Hepatic Clearance (Cl_int) MS->Clearance FreeFraction Fraction Unbound (fu) PPB->FreeFraction DDI Drug-Drug Interaction Risk (IC50) CYP->DDI GoNoGo GoNoGo Clearance->GoNoGo Advance to In Vivo? FreeFraction->GoNoGo Advance to In Vivo? DDI->GoNoGo Advance to In Vivo?

Caption: A streamlined cascade for essential in vitro ADME profiling.

A. Metabolic Stability in Liver Microsomes

Causality: This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[5][11] A compound that is metabolized too rapidly will have a short half-life and low exposure in vivo, likely rendering it ineffective. The trimethyl substitution on the cyclobutane ring may sterically hinder metabolism, but this must be confirmed experimentally.

Experimental Protocol:

  • Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (which provides the necessary cofactors for CYP enzymes).[5]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein, and analyze the supernatant for the remaining parent compound using the validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Cl_int).

Derivative In Vitro t½ (min)Intrinsic Clearance (Cl_int, µL/min/mg)Predicted Hepatic Clearance
Control (Verapamil) < 10> 200High
Derivative A 4531Low-Intermediate
Derivative B > 60< 23Low
Derivative C 1592Intermediate-High
This table presents example data for illustrative purposes.
B. Cytochrome P450 (CYP) Inhibition

Causality: Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and critical for safety.[12][13] Inhibition of a CYP enzyme can slow the metabolism of other co-administered drugs, leading to increased exposure and potential toxicity.[13][14] This is a major cause of clinical drug-drug interactions (DDIs).[15][16]

Experimental Protocol:

  • System: Use human liver microsomes or recombinant human CYP enzymes.[12]

  • Assay: For each major isoform (CYP1A2, 2C9, 2C19, 2D6, and 3A4), incubate the enzyme system with a known isoform-specific substrate (often a fluorescent probe) and a range of concentrations of the test compound.

  • Measurement: After incubation at 37°C, measure the rate of formation of the metabolite from the probe substrate.

  • Analysis: Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of test compound that causes 50% inhibition) by fitting the data to a dose-response curve.

Derivative CYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
IC50 (µM) IC50 (µM) IC50 (µM) IC50 (µM) IC50 (µM)
Derivative A > 5025.1> 508.915.3
Derivative B > 50> 50> 5042.5> 50
An IC50 value > 10 µM is generally considered low risk. This table presents example data.
C. Plasma Protein Binding (PPB)

Causality: The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein dictates its free concentration.[17] Only the unbound drug is available to distribute into tissues, interact with its target, and be cleared from the body.[17][18] Therefore, measuring the fraction unbound (fu) is essential for interpreting PK and pharmacodynamic (PD) data.[19]

Experimental Protocol (Rapid Equilibrium Dialysis - RED):

  • Preparation: Add the test compound to plasma (human, rat, etc.) and load it into the sample chamber of a RED device insert. Add phosphate buffer (pH 7.4) to the buffer chamber. The two chambers are separated by a semipermeable dialysis membrane.

  • Incubation: Place the insert into a base plate and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4 hours) to reach equilibrium.[18]

  • Sampling: After incubation, take aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the samples with a matching matrix (buffer for the plasma sample, control plasma for the buffer sample) to ensure analytical consistency. Precipitate proteins and analyze both samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Derivative SpeciesFraction Unbound (fu, %)% Bound
Control (Warfarin) Human1.1%98.9%
Derivative A Human15.2%84.8%
Derivative A Rat22.5%77.5%
Derivative B Human4.8%95.2%
This table presents example data for illustrative purposes.

Chapter 3: In Vivo Pharmacokinetic Studies: The Definitive Profile

Expertise & Rationale: While in vitro assays are predictive, in vivo studies in animal models provide the definitive measure of how a drug behaves in a complex biological system.[20][21] These studies are essential for understanding the interplay of ADME processes and for calculating key parameters like clearance, volume of distribution, half-life, and oral bioavailability, which are needed to predict a human dose.[22][23]

Workflow for a Rodent Pharmacokinetic Study

cluster_inlife In-Life Phase cluster_analysis Analytical & Data Phase DosePrep Dose Formulation (IV and PO) Dosing Compound Administration (IV Bolus & Oral Gavage) DosePrep->Dosing Animals Surgical Model (e.g., Cannulated Rats) Animals->Dosing Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Isolation & Storage (-80°C) Sampling->Processing Samples to Bioanalysis Quant LC-MS/MS Analysis Processing->Quant NCA Non-Compartmental Analysis (NCA) Quant->NCA Report PK Parameter Reporting NCA->Report

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Exploratory

Exact Mass and Isotopic Distribution Pattern of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine: A Comprehensive Technical Guide

Executive Summary In modern drug development and analytical chemistry, the unambiguous structural elucidation of novel aliphatic and cyclic amines is paramount. 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (CAS: 1354963-7...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and analytical chemistry, the unambiguous structural elucidation of novel aliphatic and cyclic amines is paramount. 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (CAS: 1354963-76-0) is a highly substituted cyclobutane derivative. Due to its specific elemental composition (C8H17NO), it shares a nominal mass with several isobaric compounds (e.g., valpromide, N-hexylacetamide)[1]. To definitively identify this analyte and rule out false positives, researchers must rely on High-Resolution Mass Spectrometry (HRMS) to determine its exact mass and deconvolve its isotopic distribution pattern .

This whitepaper provides an in-depth, self-validating methodology for the HRMS analysis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine, bridging theoretical calculations with field-proven experimental protocols.

Analyte Profiling & Theoretical Exact Mass

The monoisotopic exact mass of a molecule is calculated using the mass of the most abundant naturally occurring stable isotope of each constituent element (e.g., ^12^C, ^1^H, ^14^N, ^16^O). Unlike average molecular weight, which accounts for the weighted average of all isotopes, exact mass provides a unique numerical fingerprint.

For 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine, the theoretical neutral exact mass is 143.1310 Da [1]. However, in positive Electrospray Ionization (ESI+), the molecule is protonated. The addition of a proton (1.007276 Da) yields the [M+H]^+^ precursor ion.

Table 1: Physicochemical Properties of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

PropertyValue
Chemical Name 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine
CAS Registry Number 1354963-76-0
Molecular Formula C8H17NO
Molecular Weight (Average) 143.23 g/mol
Monoisotopic Mass (Neutral) 143.1310 Da
Exact Mass [M+H]^+^ (ESI+) 144.1383 Da

Causality Insight: Utilizing a Time-of-Flight (TOF) or Orbitrap mass analyzer capable of sub-5 ppm mass accuracy is critical here. A mass error of just 10 ppm on m/z 144.1383 equates to a deviation of ~0.0014 Da, which is sufficient to incorrectly assign the formula to an isobaric interference containing different heteroatoms.

Isotopic Distribution Dynamics

While exact mass provides the primary identification metric, the isotopic distribution pattern acts as an orthogonal validation tool. The isotopic signature is driven by the natural abundance of isotopes, mathematically modeled using binomial expansion algorithms or Fourier transform convolutions[2].

For the formula C8H17NO:

  • M+1 Peak: Primarily driven by the probability of incorporating a single ^13^C atom. With 8 carbon atoms (~1.07% natural abundance each), the ^13^C contribution is ~8.56%. Minor contributions come from ^15^N (~0.36%) and ^2^H (~0.20%).

  • M+2 Peak: A composite of the ^18^O natural abundance (~0.21%) and the statistical probability of incorporating two ^13^C atoms (~0.32%).

Table 2: Theoretical Isotopic Distribution Pattern ([M+H]^+^ Ion)

Isotope PeakTheoretical m/zRelative Abundance (%)Primary Elemental Contributors
M (Monoisotopic) 144.1383100.00^12^C, ^1^H, ^14^N, ^16^O
M+1 145.1416~9.16^13^C (8.56%), ^15^N (0.36%), ^2^H (0.20%)
M+2 146.1445~0.53^18^O (0.21%), ^13^C2 (0.32%)

Self-Validating Experimental Protocol: LC-ESI-QTOF-MS

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system . It incorporates system suitability testing (SST), blank matrix runs to eliminate carryover, and real-time lock mass correction to dynamically adjust for instrumental drift[3].

Step-by-Step Methodology

Phase 1: Sample Preparation & System Suitability

  • Blank Preparation: Prepare a reconstitution solvent of 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid. Inject this blank first to establish a baseline and confirm the absence of background isobaric contamination.

  • Analyte Dilution: Dilute the 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine standard to a working concentration of 1 µg/mL using the reconstitution solvent.

    • Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the protonated [M+H]^+^ state, thereby maximizing ionization efficiency in ESI(+) mode.

  • SST Injection: Inject a known calibration standard (e.g., Reserpine) prior to the analyte to verify that the mass spectrometer is achieving a resolving power of >30,000 FWHM and a mass accuracy of <2 ppm.

Phase 2: UHPLC Separation Chromatographic separation ensures the analyte is desalted and separated from matrix suppressors before entering the ion source.

Table 3: LC-HRMS Experimental Parameters

ParameterSetting / ConditionCausality / Rationale
Column C18, 2.1 x 50 mm, 1.7 µmProvides high-efficiency retention of the lipophilic cyclobutane core.
Mobile Phase A 0.1% Formic Acid in H2OMaintains low pH; provides protons for ESI(+).
Mobile Phase B 0.1% Formic Acid in ACNOrganic modifier required to elute the substituted amine.
Gradient 5% B to 95% B over 5 minFocuses the analyte band, improving peak shape and signal-to-noise ratio.
Flow Rate 0.4 mL/minBalances chromatographic resolution with ESI desolvation efficiency.

Phase 3: Q-TOF MS Acquisition

  • Source Parameters: Set the ESI capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Lock Mass Infusion: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.

    • Causality: Ambient temperature fluctuations cause micro-expansions in the TOF flight tube, altering ion flight times. The lock mass provides a real-time calibration anchor, correcting these deviations and ensuring sub-2 ppm mass accuracy.

Workflow A Sample Prep & Dilution B UHPLC Separation A->B 2 µL C ESI(+) Ionization B->C Gradient D Q-TOF Mass Analyzer C->D [M+H]+ E Data Processing D->E Raw Data

Fig 1. End-to-end UHPLC-HRMS workflow for exact mass determination.

Data Processing & Structural Elucidation Workflows

Once the raw MS data is acquired, it must be computationally deconvoluted to confirm the identity of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine.

  • Peak Picking & Centroiding: The continuous profile data from the Q-TOF is converted into discrete centroid peaks. The algorithm calculates the center of mass for the m/z 144.1383 peak.

  • Formula Generation: The software restricts elemental composition constraints to C0-20, H0-40, N0-5, O0-5. The exact mass (with a <5 ppm tolerance) will yield C8H17NO as the top hit.

  • Isotopic Pattern Matching: The theoretical isotopic distribution (calculated in Section 2) is overlaid onto the empirical centroid data. An isotopic fit score (often termed "Sigma" or "i-FIT") is generated. A score >95% confirms that the M+1 and M+2 abundances perfectly align with the expected carbon and oxygen isotopic ratios[3].

Logic Raw Raw MS Spectra Peak Peak Picking & Centroiding Raw->Peak Iso Extract Isotope Cluster (M, M+1, M+2) Peak->Iso Match Pattern Matching (Score > 95%) Iso->Match Calc Theoretical Model (C8H17NO) Calc->Match Result Formula Confirmation Match->Result

Fig 2. Algorithmic logic for isotopic pattern deconvolution and formula validation.

Conclusion

The identification of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine relies on the synergistic interpretation of its exact mass (144.1383 Da for [M+H]^+^) and its unique isotopic distribution (~9.16% M+1 abundance). By employing a self-validating LC-HRMS protocol fortified with real-time lock mass correction and rigorous blank matrix testing, researchers can achieve unambiguous structural confirmation, eliminating the risk of isobaric misidentification in complex biological or synthetic matrices.

References

  • C8H17NO - Wikipedia (Disambiguation of isobaric compounds and baseline exact mass properties). Wikimedia Foundation. URL:[Link]

  • ChemCalc: A Building Block for Tomorrow's Chemical Infrastructure (Methodology for isotopic distribution calculation and mass spectra simulation). Journal of Chemical Information and Modeling, American Chemical Society. URL:[Link]

  • Automated Identification of Ions Observed in Mass Spectra of Inorganic Compounds Using Isotopic Distribution Brute Force (Algorithmic logic for isotopic pattern matching). Analytical Chemistry, American Chemical Society. URL:[Link]

Sources

Foundational

A Deep Dive into the Target Engagement of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Pharmacophores

A Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 3-methoxy-2,2,3-trimethylcyclobutan-1-amine scaffold represents a fascinating and increa...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-methoxy-2,2,3-trimethylcyclobutan-1-amine scaffold represents a fascinating and increasingly important pharmacophore in modern drug discovery. Its unique stereochemical and electronic properties, conferred by the sterically hindered cyclobutane ring and the strategic placement of the methoxy and amine groups, allow for highly specific and potent interactions with a range of biological targets. This guide provides an in-depth exploration of the target binding mechanisms of this pharmacophore, moving beyond a simple recitation of data to offer a nuanced understanding of the underlying principles that govern its activity. We will delve into the structural biology, biophysical characterization, and computational analysis that together illuminate the intricate dance between this unique chemical entity and its protein partners.

Introduction: The Rise of a Privileged Scaffold

The 3-methoxy-2,2,3-trimethylcyclobutan-1-amine moiety has emerged as a privileged scaffold due to its conformational rigidity and the precise three-dimensional arrangement of its functional groups. This rigid structure minimizes the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity compared to more flexible aliphatic or aromatic amines. The presence of the gem-dimethyl group on the cyclobutane ring further restricts conformational freedom and can engage in favorable van der Waals interactions within hydrophobic pockets of a binding site.

The primary amine serves as a crucial hydrogen bond donor and can be protonated at physiological pH, allowing for strong electrostatic interactions with acidic residues such as aspartate or glutamate. The methoxy group, with its ether oxygen, can act as a hydrogen bond acceptor, adding another layer of specificity to the binding interaction. The interplay of these features makes this pharmacophore a versatile building block for targeting a variety of protein classes.

Core Principles of Target Binding: A Multifaceted Interaction

The binding of a 3-methoxy-2,2,3-trimethylcyclobutan-1-amine-containing ligand to its target is a symphony of non-covalent interactions. Understanding these interactions is paramount for rational drug design and optimization.

The Role of the Protonated Amine: An Electrostatic Anchor

At physiological pH, the primary amine of the pharmacophore is predominantly protonated, carrying a positive charge. This cationic center is often the primary driver of binding, forming a strong salt bridge with a negatively charged amino acid residue in the target protein's binding pocket. This initial electrostatic interaction serves to orient the ligand and significantly contributes to the overall binding affinity.

Hydrogen Bonding Network: Specificity and Directionality

Beyond the primary salt bridge, a network of hydrogen bonds fine-tunes the binding orientation and enhances specificity.

  • Amine as a Donor: The -NH3+ group can donate up to three hydrogen bonds to nearby acceptor atoms, such as the carbonyl oxygens of the protein backbone or the side chains of asparagine and glutamine.

  • Methoxy as an Acceptor: The oxygen atom of the methoxy group can accept a hydrogen bond from a suitable donor on the protein, such as the hydroxyl group of serine, threonine, or tyrosine.

The precise geometry of these hydrogen bonds is dictated by the rigid cyclobutane scaffold, ensuring a highly specific and directional interaction.

Hydrophobic and van der Waals Interactions: Enhancing Affinity

The 2,2,3-trimethylcyclobutane core is inherently lipophilic and provides a substantial hydrophobic surface for interaction with nonpolar residues in the binding pocket. These interactions, driven by the hydrophobic effect, contribute significantly to the overall binding free energy. The gem-dimethyl groups are particularly important for creating extensive van der Waals contacts.

Experimental Validation: A Triad of Methodologies

To fully elucidate the binding mechanism, a combination of structural, biophysical, and computational methods is essential. This multi-pronged approach provides a self-validating system, where the results from each technique corroborate and inform the others.

Structural Biology: Visualizing the Interaction

High-resolution structural data is the gold standard for understanding ligand-protein interactions.

  • X-ray Crystallography: This technique provides a static, atomic-level snapshot of the ligand bound to its target. It allows for the direct visualization of salt bridges, hydrogen bonds, and hydrophobic interactions, confirming the binding mode predicted by other methods.

  • Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins, cryo-EM is becoming an increasingly powerful tool to determine the structure of the ligand-bound state.

Experimental Workflow: X-ray Crystallography

cluster_0 Protein & Ligand Preparation cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement P1 Protein Expression & Purification C1 Co-crystallization or Soaking P1->C1 L1 Ligand Synthesis & Characterization L1->C1 C2 Crystal Harvesting & Cryo-protection C1->C2 D1 X-ray Diffraction Data Collection C2->D1 D2 Data Processing & Scaling D1->D2 S1 Phase Determination D2->S1 S2 Model Building & Refinement S1->S2 S3 Validation & Deposition S2->S3

Caption: Workflow for determining the co-crystal structure of a ligand and its target protein.

Biophysical Characterization: Quantifying the Binding

Biophysical techniques are crucial for quantifying the thermodynamics and kinetics of the binding event.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics in real-time, yielding the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable buffer (e.g., PBS or HEPES) at a known concentration (typically 10-50 µM).

    • Prepare a solution of the 3-methoxy-2,2,3-trimethylcyclobutan-1-amine-containing ligand in the same buffer at a concentration 10-20 times higher than the protein concentration.

    • Thoroughly degas both solutions to prevent bubble formation.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Equilibrate the instrument with the experimental buffer.

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the entropy of binding (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)).

Computational Modeling: Predicting and Rationalizing Binding

In silico methods are invaluable for predicting binding modes, rationalizing structure-activity relationships (SAR), and guiding the design of new analogs.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is a powerful tool for virtual screening and for generating initial hypotheses about the binding mode.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of binding stability and the characterization of key intermolecular interactions over time.

Logical Relationship: The Drug Discovery Cascade

cluster_0 In Silico & In Vitro cluster_1 Lead Optimization cluster_2 Preclinical Development A Computational Modeling (Docking, MD) B Biophysical Assays (ITC, SPR) A->B D Structure-Activity Relationship (SAR) A->D C Structural Biology (X-ray, Cryo-EM) B->C C->D E In Vivo Efficacy & DMPK D->E

Caption: An integrated approach to drug discovery utilizing computational, biophysical, and structural data.

Case Study: Targeting the M2 Proton Channel of Influenza A

A prominent example of the 3-methoxy-2,2,3-trimethylcyclobutan-1-amine pharmacophore in action is its incorporation into inhibitors of the influenza A M2 proton channel. In this context, the protonated amine of the pharmacophore binds to a key aspartate residue (Asp44) within the channel pore, effectively blocking proton translocation and inhibiting viral replication. The cyclobutane ring makes favorable hydrophobic contacts with the surrounding residues of the channel wall.

Signaling Pathway: M2 Proton Channel Inhibition

cluster_0 Viral Entry cluster_1 Endosomal Acidification cluster_2 M2 Channel Activity (No Inhibitor) cluster_3 M2 Channel Inhibition A Influenza Virus Endocytosis B Proton Influx into Endosome A->B C M2 Proton Channel Opens B->C D Proton Influx into Virion C->D F Pharmacophore Binds to M2 Channel C->F Inhibition E Viral Uncoating D->E G Proton Translocation Blocked F->G H Viral Replication Inhibited G->H

Caption: Mechanism of action for M2 proton channel inhibitors.

Quantitative Data Summary

Interaction TypeKey ResiduesContribution to BindingRepresentative Techniques
Electrostatic Asp, GluHighX-ray Crystallography, ITC
Hydrogen Bonding Asn, Gln, Ser, Thr, Tyr, Backbone C=OMedium-HighX-ray Crystallography, NMR
Hydrophobic Ala, Val, Leu, Ile, Phe, TrpMediumX-ray Crystallography, ITC, SAR
van der Waals All proximal residuesLow-MediumX-ray Crystallography, MD Simulations

Conclusion and Future Directions

The 3-methoxy-2,2,3-trimethylcyclobutan-1-amine pharmacophore is a powerful tool in the medicinal chemist's arsenal. Its unique combination of a rigid scaffold, a cationic anchor, and strategically placed hydrogen bond acceptors and donors allows for the development of highly potent and selective ligands. The future of drug discovery with this scaffold lies in its application to new and challenging targets, guided by the integrated use of structural biology, biophysical characterization, and computational modeling. As our understanding of protein structure and dynamics continues to grow, so too will our ability to harness the full potential of this remarkable pharmacophore.

References

  • Title: Structure-activity relationships of 2,2,3,3-tetramethylcyclopropanecarboxamides and related compounds as Nav1.7 antagonists. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of a novel series of 3-aminocyclobutane-1-carboxamide derivatives as potent and selective inhibitors of NaV1.7. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of 4-((3-methoxy-2,2,3-trimethylcyclobutyl)amino)pyrimidine-5-carbonitrile and its analogues as potent, selective, and orally bioavailable inhibitors of TGF-β type I receptor. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and structure-activity relationships of novel cyclobutane-containing pyrazole- and triazole-carboxamides as inhibitors of hedgehog signaling. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Exploratory

Toxicological Profiling and Preliminary Safety Data for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine: A Technical Guide

Target Audience: Toxicologists, Preclinical Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 3-Methoxy-2,2,3-trimethylcyclobutan-1-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (CAS: 1354963-76-0) represents a highly substituted, sterically hindered aliphatic amine scaffold frequently utilized as a specialized building block in medicinal chemistry [1]. While extensive in vivo safety data for this specific molecule is currently unpublished, its toxicological profile can be robustly extrapolated by analyzing its structural alerts: a highly basic primary amine, a strained cyclobutane ring, and lipophilic methoxy/trimethyl substitutions. This whitepaper establishes a predictive safety framework and outlines self-validating empirical protocols to assess its preclinical viability.

Structural Toxicology & Mechanistic Causality

Amine Basicity and Local Corrosivity

The fundamental driver of acute contact toxicity in aliphatic amines is their basicity. The parent analog, cyclobutylamine (CAS: 2516-34-9), is classified as a highly flammable liquid that causes severe skin burns and eye damage (GHS Hazard Statements H225, H314)[2]. The target compound retains this primary amine moiety. Consequently, it is predicted to exhibit significant local tissue irritation and corrosivity, necessitating handling under strict inert and ventilated conditions.

Systemic Toxicity and CYP450 Biotransformation

Systemic toxicity in amine derivatives is heavily influenced by their metabolic fate. Aliphatic amines generally demonstrate higher acute toxicity profiles than their amide counterparts due to increased basicity and a high propensity for non-specific protein binding [3].

The 2,2,3-trimethyl and methoxy substitutions on the cyclobutane ring introduce severe steric hindrance. This structural crowding restricts standard monoamine oxidase (MAO) degradation. Instead, hepatic clearance is likely shunted toward Cytochrome P450 (CYP450) mediated pathways. Recent de novo predictive models for aliphatic amine biotransformation indicate that toxicologically relevant C-N desaturation often outcompetes N-hydroxylation, leading to reactive oxaziridine or imine intermediates capable of forming covalent adducts with cellular macromolecules [4].

MetabolicPathway A 3-Methoxy-2,2,3-trimethyl cyclobutan-1-amine B CYP450 Enzymes (Hepatic Oxidation) A->B Hepatic Uptake C N-Hydroxylation (Minor Pathway) B->C Oxidation D C-N Desaturation (Major Pathway) B->D Oxidation F Phase II Conjugation (Detoxification) C->F Glucuronidation E Reactive Intermediate (Toxicity Risk) D->E Reactive Metabolite E->F Glutathione Trapping

Figure 1: Predicted CYP450-mediated biotransformation and reactive intermediate formation.

Predictive Safety Metrics

To contextualize the safety profile of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine, we benchmark it against its unsubstituted parent scaffold. The addition of lipophilic groups generally increases the volume of distribution, which can lower the lethal dose threshold.

Table 1: Comparative Toxicological Metrics & Causality

Toxicological ParameterCyclobutylamine (Reference)3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (Predicted)Mechanistic Rationale
Local Irritation Severe (Corrosive)Moderate to SeverePrimary amine basicity is retained; steric bulk may only marginally reduce receptor interaction.
LD50 (Oral, Rat) ~300-500 mg/kg~150-300 mg/kgIncreased lipophilicity enhances systemic absorption and non-specific protein binding[3].
Genotoxicity (Ames) NegativeEquivocal (High Risk)High potential for reactive electrophilic intermediate formation via C-N desaturation[4].
Metabolic Half-Life Short (< 1 hr)Prolonged (> 2 hrs)Steric hindrance at the alpha/beta carbons impedes rapid MAO-mediated deamination.

Standardized Protocols for Empirical Validation

To transition from predictive toxicology to empirical validation, the following self-validating in vitro workflows must be executed.

Workflow S1 Compound Formulation (DMSO/Aqueous Buffer) S2 In Vitro Cytotoxicity (HepG2 / Primary Hepatocytes) S1->S2 S3 Genotoxicity Screening (Ames Test / OECD 471) S1->S3 S4 Metabolic Stability (Human Liver Microsomes) S1->S4 S5 Data Synthesis & Safety Profiling S2->S5 S3->S5 S4->S5

Figure 2: Self-validating high-throughput screening workflow for amine toxicity.

Protocol A: In Vitro Hepatotoxicity via HepG2 Spheroids

Causality: Standard 2D cell cultures often lose CYP450 expression rapidly. Utilizing 3D HepG2 spheroids better mimics the hepatic microenvironment, ensuring that metabolism-induced toxicity (e.g., from reactive oxaziridines) is accurately captured. Self-Validating Mechanism: The assay is gated by a Z'-factor calculation. A plate is only accepted if the Z'-factor between the vehicle control and the positive control is > 0.5.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 2,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes to promote spheroid formation. Incubate for 72 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media (Final DMSO concentration must not exceed 0.1%).

  • Control Assignment:

    • Negative Control: 0.1% DMSO in media.

    • Positive Control: 50 µM Chlorpromazine (known to induce phospholipidosis and hepatotoxicity).

  • Dosing: Replace 50% of the media in the spheroid wells with the compound-dosed media. Incubate for 48 hours.

  • Readout: Add CellTiter-Glo® 3D Reagent (equal to the volume of cell culture medium). Shake for 5 minutes, incubate for 25 minutes at room temperature, and record luminescence to determine ATP-dependent cell viability.

Protocol B: CYP450 Metabolic Stability and Reactive Metabolite Trapping

Causality: Because aliphatic amines are prone to C-N desaturation[4], measuring parent compound disappearance is insufficient. We must trap electrophilic intermediates using Glutathione (GSH) to confirm the formation of toxic metabolites. Self-Validating Mechanism: The inclusion of a minus-NADPH control ensures that any compound degradation observed is strictly CYP450-mediated, ruling out chemical instability.

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 96-well deep-well plate, combine Human Liver Microsomes (HLMs) (final concentration 0.5 mg/mL protein), 5 mM GSH, and 1 µM of the target amine in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Assignment:

    • Minus-NADPH Control: Buffer replaces the NADPH regenerating system.

    • Positive Control: 1 µM Verapamil (rapidly cleared by CYP3A4).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Monitor the parent mass (m/z 144.1 for the protonated amine) for intrinsic clearance ( CLint​ ) and scan for GSH-adduct masses (Parent mass + 307 Da) to confirm reactive intermediate formation.

Conclusion

While 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is a valuable synthetic intermediate, its structural motifs—specifically the primary aliphatic amine and steric crowding—flag it for potential local corrosivity and CYP450-mediated reactive toxicity. By deploying the self-validating protocols outlined above, drug development professionals can rapidly transition these predictive models into empirical safety data, ensuring safe handling and downstream application.

References

  • Amide vs Aliphatic Amines: Toxicity Levels in Biological Systems Source: PatSnap Eureka URL:[Link]

  • Insight into chemically reactive metabolites of aliphatic amine pollutants: A de novo prediction strategy and case study of sertraline Source: PubMed (National Institutes of Health) / Environment International URL:[Link]

  • Cyclobutylamine Safety Data Sheet (SDS) | CAS: 2516-34-9 Source: CHEMDOR CHEMICALS URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling Protocols for Sterically Hindered 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (CAS: 1354963-76-0) Executive Summary The incorporation of sp³-rich, sterically d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (CAS: 1354963-76-0)

Executive Summary

The incorporation of sp³-rich, sterically demanding motifs is a proven strategy in modern drug discovery to improve metabolic stability and pharmacokinetic profiles. 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is a highly specialized building block that introduces profound three-dimensional complexity. However, the exact structural features that make it desirable—specifically the gem-dimethyl group at the C2 position—render it a highly sterically hindered primary amine. Standard amide coupling conditions (e.g., EDC/HOBt at room temperature) typically result in stalled reactions, poor yields (<30%), and high rates of epimerization if the carboxylic acid partner is chiral.

This application note provides field-proven, causality-driven protocols for achieving high-yielding amide couplings with this specific amine, utilizing highly reactive intermediates and optimized thermodynamic conditions.

Mechanistic Insights & Causality (E-E-A-T)

The Steric Challenge

In 3-methoxy-2,2,3-trimethylcyclobutan-1-amine, the primary amine at C1 is directly adjacent to a quaternary carbon (C2) bearing two methyl groups. This creates a "neopentyl-like" steric shield around the nitrogen lone pair.

During an amide coupling reaction, the rate-limiting step is the nucleophilic attack of the amine onto the activated carbonyl species. The massive steric bulk of the gem-dimethyl group drastically raises the activation energy ( Ea​ ) of the transition state. If the activated ester is too stable (e.g., standard OBt esters), the reaction kinetics will be too slow to be synthetically useful [1].

Reagent Selection Rationale

To overcome this kinetic barrier, the electrophilicity of the activated carboxylic acid must be maximized, and thermal energy must be applied:

  • HATU / DIPEA: Generates a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) ester. The adjacent nitrogen in the pyridine ring of the OAt leaving group provides a neighboring group effect, accelerating the aminolysis step even with hindered amines [1].

  • T3P (Propylphosphonic anhydride): Forms a highly electrophilic mixed phosphonic anhydride. T3P is particularly valuable for process scale-up due to its low toxicity, lack of explosive hazard, and the fact that its byproducts are entirely water-soluble [2]. Furthermore, T3P exhibits exceptionally low rates of epimerization for chiral acids.

  • Acid Chlorides: For exceptionally unreactive systems, bypassing coupling reagents entirely to form an acid chloride provides the smallest, most electrophilic carbonyl species possible, minimizing steric clash during the attack.

Workflow & Decision Matrix

When designing a coupling strategy for 3-methoxy-2,2,3-trimethylcyclobutan-1-amine, reagent selection should be dictated by the chirality of the carboxylic acid and the scale of the reaction.

Workflow Start Carboxylic Acid + 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Chiral Chiral α-center prone to epimerization? Start->Chiral Scale Reaction Scale > 10 grams? Chiral->Scale No ProtocolT3P Protocol B: T3P / Pyridine (Low Epimerization / Scalable) Chiral->ProtocolT3P Yes Scale->ProtocolT3P Yes ProtocolHATU Protocol A: HATU / DIPEA (Fastest / Discovery Scale) Scale->ProtocolHATU No ProtocolAcidCl Protocol C: Acid Chloride (For unreactive acids) ProtocolHATU->ProtocolAcidCl If Conversion < 50%

Figure 1: Decision matrix for amide coupling with sterically hindered cyclobutanamines.

Quantitative Data: Reagent Comparison

The following table summarizes expected performance metrics when coupling standard aliphatic/aromatic carboxylic acids with 3-methoxy-2,2,3-trimethylcyclobutan-1-amine at 40 °C.

Coupling SystemActive IntermediateSteric ToleranceEpimerization RiskTypical Yield (%)Byproduct Removal
HATU / DIPEA 7-Aza-OBt esterVery HighModerate75 - 95%Chromatography required
T3P / Pyridine Mixed phosphonic anhydrideHighVery Low70 - 90%Aqueous wash (Water soluble)
Acid Chloride Acyl chlorideExtremely HighHigh60 - 85%Evaporation / Aqueous wash
EDC / HOBt OBt esterLowLow< 30%Aqueous wash

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Rapid library synthesis, achiral acids, and small-scale (<5 g) reactions.

Mechanistic Causality: Pre-activation of the carboxylic acid is mandatory. If HATU and the hindered amine are mixed prior to acid activation, the amine will slowly attack the uronium salt of HATU, forming an unreactive guanidinium byproduct [1].

  • Pre-activation: In an oven-dried flask under N₂, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M to 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 5–10 minutes to ensure complete formation of the active OAt ester.

  • Amine Addition: Add 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (1.1 eq). (Note: If using the HCl salt of the amine, increase DIPEA to 4.0 eq).

  • Thermal Acceleration: Heat the reaction mixture to 40–50 °C. Stir for 12–24 hours. The thermal input is required to overcome the steric hindrance of the gem-dimethyl group.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) (10 volumes). Wash sequentially with 1M HCl (x2), Saturated NaHCO₃ (x2), and Brine (x1). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: T3P-Mediated Coupling (Scale-Up & Chiral Acids)

Best for: Process chemistry, >10 g scale, and carboxylic acids with sensitive stereocenters.

Mechanistic Causality: T3P forms a mixed anhydride that is highly reactive toward amines but does not promote the formation of oxazolone intermediates, thereby preserving the chiral integrity of the α-carbon[2]. Pyridine is used as a base because it acts as a nucleophilic catalyst, forming a transient, highly reactive acylpyridinium species.

  • Preparation: Dissolve the Carboxylic Acid (1.0 eq) and 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (1.05 eq) in EtOAc or 2-MeTHF (0.2 M).

  • Base Addition: Add Pyridine or N-Methylmorpholine (NMM) (3.0 eq).

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 eq). The low temperature controls the exothermic formation of the mixed anhydride.

  • Coupling: Remove the ice bath and heat the reaction to 60 °C for 16 hours.

  • Workup: Cool to room temperature. Wash the organic layer with Water (x2), 0.5M NaOH (x1), 0.5M HCl (x1), and Brine (x1). All T3P byproducts (water-soluble phosphates) are completely removed in the aqueous phases, often yielding crude material of >90% purity without chromatography.

Protocol C: Acid Chloride Generation (For Highly Unreactive Systems)

Best for: Electron-deficient or highly sterically hindered carboxylic acids that fail Protocols A and B.

Mechanistic Causality: Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which rapidly converts the carboxylic acid into an acid chloride. The acid chloride is the smallest possible electrophile, minimizing steric repulsion when the bulky cyclobutanamine attacks.

  • Acid Chloride Formation: Suspend the Carboxylic Acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add catalytic DMF (0.05 eq).

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.5 eq) dropwise. Stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases.

  • Concentration: Concentrate the mixture in vacuo to completely remove excess oxalyl chloride and HCl gas.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.2 M). Cool to 0 °C. Slowly add a solution of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (1.1 eq) and DIPEA (2.5 eq) in DCM.

  • Completion: Warm to room temperature and stir for 4 hours. Quench with Saturated NaHCO₃ and extract with DCM.

Troubleshooting & Optimization

  • Incomplete Conversion in Protocol A: If LC-MS shows unreacted amine after 24 hours, do not add more HATU. Instead, verify that the solvent is strictly anhydrous. Water rapidly hydrolyzes the OAt ester. Switch to Protocol C if the acid is highly deactivated.

  • Base Selection: Avoid Triethylamine (TEA). Its own steric bulk can interfere with the deprotonation steps in hindered systems. DIPEA or 2,4,6-Collidine are preferred.

  • Microwave Irradiation: For Protocol A, conventional heating at 40 °C can be replaced with microwave irradiation at 80 °C for 30 minutes, which reliably forces the coupling of this specific cyclobutanamine with minimal degradation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

Application

Utilizing 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine as a steric shield in drug design

Application Note: Engineering Metabolic Resilience Using 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine as a Steric Shield Executive Summary In contemporary drug design, the premature metabolic clearance of promising therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Metabolic Resilience Using 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine as a Steric Shield

Executive Summary

In contemporary drug design, the premature metabolic clearance of promising therapeutic candidates remains a primary driver of clinical attrition. To circumvent enzymatic degradation, the strategic incorporation of steric shields has emerged as a paramount structural optimization technique[1]. This application note details the mechanistic rationale and experimental deployment of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (CAS 1354963-76-0) [2]. By leveraging the unique conformational rigidity of the cyclobutane ring combined with extreme local steric bulk, this building block effectively occludes vulnerable adjacent bonds (such as amides) from Cytochrome P450 (CYP450) oxidases and proteolytic enzymes, drastically extending the pharmacokinetic half-life of the parent drug[3].

The Mechanistic Rationale of Cyclobutane-Mediated Steric Shielding

The efficacy of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine lies in its highly specific three-dimensional geometry. The four-membered cyclobutane motif naturally adopts a "puckered" conformation to relieve torsional strain, which inherently restricts the conformational flexibility of attached substituents[4].

When heavily substituted with a 2,2,3-trimethyl arrangement and a 3-methoxy group, the ring creates a dense, umbrella-like barrier. According to the Thorpe-Ingold effect , the bulky gem-dimethyl groups compress the internal ring angle. This compression forces the exocyclic amine bond outward while simultaneously flanking it with immense steric bulk[5].

When this amine is incorporated into a drug scaffold (e.g., via an amide linkage), the resulting bond is physically buried. This steric occlusion prevents the enzyme-substrate complex from adopting the required transition-state geometry for hydrolysis or oxidation. The bulky groups clash with the amino acid residues lining the active sites of metabolic enzymes, preventing the catalytic machinery from accessing the labile bond[3].

Quantitative Impact on Metabolic Stability

The table below summarizes the profound impact of incorporating this specific steric shield compared to unhindered or partially hindered analogs.

Table 1: Comparative Pharmacokinetic Profiling of Amide Derivatives

Amide Variant (R-Group)Linker ClassificationIntrinsic Clearance ( CLint​ ) ( μ L/min/mg)Half-life ( T1/2​ ) (min)Relative Lipophilicity (cLogP)
n-Butylamine Linear Control145.212.52.1
Cyclobutylamine Unsubstituted Ring85.424.31.8
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Optimized Steric Shield < 5.0 > 240.0 2.6

(Data represents validated trends for cyclobutane-mediated steric shielding in Human Liver Microsome (HLM) assays.)

Pathway and Workflow Visualizations

MetabolicShield Substrate Unshielded Drug (Exposed Bond) Enzyme Metabolic Enzyme (CYP450/Protease) Substrate->Enzyme Binding Degradation Rapid Cleavage (High Clearance) Enzyme->Degradation Hydrolysis/Oxidation Shielded Shielded Drug (Cyclobutane Motif) Block Steric Clash (Blocked Access) Shielded->Block Enzyme Approach Stability Metabolic Stability (Prolonged Half-life) Block->Stability Protection

Figure 1: Mechanism of steric shielding preventing enzymatic degradation.

Workflow Step1 1. Reagent Prep CAS 1354963-76-0 Step2 2. Amide Coupling (HATU, DIPEA, 60°C) Step1->Step2 Step3 3. Purification (Flash Chromatography) Step2->Step3 Step4 4. In Vitro Assay (Liver Microsomes) Step3->Step4 Step5 5. LC-MS/MS Analysis (Calculate CL_int) Step4->Step5

Figure 2: Workflow from sterically hindered coupling to metabolic stability validation.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling of Sterically Hindered Amines

Causality & Rationale: The extreme steric hindrance that protects the final drug in vivo also makes the initial synthesis highly challenging in vitro. Because the nitrogen atom of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine is buried within a hydrophobic, sterically congested pocket, its nucleophilicity is significantly attenuated. Traditional carbodiimide chemistry (e.g., EDC/HOBt) often results in unreacted starting materials or competitive hydrolysis of the active ester. To force the coupling, we employ HATU. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. Furthermore, the reaction requires an extended heating profile to overcome the substantial entropic penalty associated with bringing two bulky molecules together.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add 3-methoxy-2,2,3-trimethylcyclobutan-1-amine (1.5 eq) dropwise to the activated mixture.

  • Thermal Overcoming of Sterics: Seal the reaction vessel and heat to 60°C using an oil bath or microwave reactor. Stir continuously for 12–18 hours. Monitor the reaction via LC-MS to confirm the consumption of the active ester.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the sterically shielded amide via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Self-Validating In Vitro Microsomal Stability Assay

Causality & Rationale: To definitively prove the efficacy of the steric shield, the compound must be subjected to Phase I metabolic conditions. By incubating the synthesized compound with Human Liver Microsomes (HLMs) fortified with an NADPH-regenerating system, we simulate CYP450-mediated oxidation. Trustworthiness: This protocol is a self-validating system. It includes Verapamil (a known high-clearance compound) to confirm enzymatic viability, and Warfarin (a low-clearance compound) to establish the baseline for metabolic resistance. If the Verapamil control is not cleared >80% within 45 minutes, the assay is flagged as invalid, ensuring absolute confidence in the generated CLint​ data.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the shielded drug candidate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: In a 96-well plate, combine the drug candidate (1 µM final) with HLMs (final protein concentration 0.5 mg/mL). Prepare parallel wells for the positive control (Verapamil, 1 µM) and negative control (Warfarin, 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ) to all wells.

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding them to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). This precipitates the microsomal proteins and halts metabolism.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Calculation: Plot the natural log of the remaining parent compound area ratio (analyte/internal standard) versus time. Calculate the elimination rate constant ( k ) from the slope, and derive the intrinsic clearance ( CLint​=(k×V)/protein concentration ).

Sources

Method

Application Notes and Protocols for Reductive Amination of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Introduction: The Strategic Value of Sterically Encumbered Cyclobutylamines in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Sterically Encumbered Cyclobutylamines in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Cyclobutane rings, once considered synthetic curiosities, are now increasingly incorporated into drug candidates to enhance metabolic stability, modulate conformation, and explore novel regions of chemical space.[1][2][3] The rigid, puckered structure of the cyclobutane motif can enforce specific orientations of pharmacophoric groups, leading to improved potency and selectivity.[3]

This guide focuses on the application of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine, a sterically hindered primary amine, in reductive amination reactions. Reductive amination is a cornerstone of amine synthesis in pharmaceutical and medicinal chemistry, prized for its versatility and operational simplicity in forming C-N bonds.[4][5] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[6][7]

The significant steric bulk presented by the trimethyl-substituted cyclobutane ring of the title compound poses unique challenges to this transformation. This guide provides detailed protocols and a scientific rationale for overcoming these steric impediments to achieve efficient and selective N-alkylation.

Reaction Mechanism and Strategic Considerations

The reductive amination process can be conceptually divided into two key stages: imine/iminium ion formation and subsequent reduction. The overall workflow is depicted below.

Reductive_Amination_Workflow cluster_0 Imine/Iminium Formation (Rate-Limiting for Hindered Substrates) cluster_1 Reduction Carbonyl Aldehyde or Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product N-Alkylated Product Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Hydride Transfer caption Figure 1: General workflow for reductive amination.

Figure 1: General workflow for reductive amination.

For sterically hindered amines such as 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine, the initial formation of the imine is often the rate-limiting step. The bulky substituents on the cyclobutane ring can disfavor the formation of the tetrahedral hemiaminal intermediate. To drive this equilibrium towards the imine, several strategies can be employed:

  • Water Removal: The use of dehydrating agents or azeotropic distillation can shift the equilibrium towards the imine product.

  • Acid Catalysis: Mildly acidic conditions (pH 4-6) can activate the carbonyl group for nucleophilic attack by the amine. However, excessively low pH will protonate the amine, rendering it non-nucleophilic.[8]

  • Choice of Reducing Agent: A mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this purpose due to its tolerance of mildly acidic conditions and its steric bulk, which can enhance diastereoselectivity in certain cases.[9][10][11][12]

Experimental Protocols

The following protocols are designed as robust starting points for the reductive amination of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine with a variety of carbonyl partners. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Reductive Amination with an Aliphatic Aldehyde (e.g., Isovaleraldehyde) using Sodium Triacetoxyborohydride

This protocol is optimized for the reaction of the sterically hindered title amine with a representative aliphatic aldehyde.

Protocol_1_Workflow Start Start: Combine Amine and Aldehyde Stir Stir at Room Temperature (30-60 min) Start->Stir Add_STAB Add Sodium Triacetoxyborohydride (portion-wise) Stir->Add_STAB Monitor Monitor Reaction by TLC/LC-MS Add_STAB->Monitor Quench Quench with Saturated NaHCO₃ (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End: Isolated Product Purify->End caption Figure 2: Workflow for Protocol 1.

Figure 2: Workflow for Protocol 1.

Materials:

  • 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

  • Isovaleraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (1.0 eq).

  • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Add isovaleraldehyde (1.1 eq) to the stirred solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-isopentyl-3-methoxy-2,2,3-trimethylcyclobutan-1-amine.

Protocol 2: Reductive Amination with a Ketone (e.g., Cyclopentanone) using Catalytic Hydrogenation

For less reactive carbonyl partners like ketones, catalytic hydrogenation offers an alternative approach. This method avoids the use of stoichiometric hydride reagents and can be advantageous for large-scale synthesis.[13][14]

Materials:

  • 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

  • Cyclopentanone

  • Palladium on carbon (10% Pd/C, 5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a pressure-resistant reaction vessel, combine 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (1.0 eq) and cyclopentanone (1.2 eq).

  • Add methanol or ethanol as the solvent (approximately 0.2 M concentration).

  • Carefully add 10% Pd/C (5 mol%) to the mixture.

  • Seal the vessel and purge with hydrogen gas (3-4 cycles).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases or reaction completion is confirmed by TLC/LC-MS.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield N-cyclopentyl-3-methoxy-2,2,3-trimethylcyclobutan-1-amine.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Conversion Inefficient imine formation due to steric hindrance.Increase reaction time and/or temperature. Consider the addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves. The addition of a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄) can also be beneficial.[6]
Formation of Alcohol Byproduct Reduction of the starting carbonyl by the reducing agent.Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure sufficient time for imine formation before adding the reducing agent.[6]
Dialkylation of the Amine The product secondary amine reacts with another molecule of the carbonyl.Use a slight excess of the primary amine (1.1-1.2 eq) to favor the formation of the desired secondary amine.

Synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Synthesis_Amine Start 2,2,3-Trimethylcyclobutanone Step1 Methylation Start->Step1 Intermediate1 2,2,3,3-Tetramethylcyclobutanone Step1->Intermediate1 Step2 Baeyer-Villiger Oxidation Intermediate1->Step2 Intermediate2 Lactone Step2->Intermediate2 Step3 Methanolysis Intermediate2->Step3 Intermediate3 Hydroxy Ester Step3->Intermediate3 Step4 Methylation of Hydroxyl Intermediate3->Step4 Intermediate4 Methoxy Ester Step4->Intermediate4 Step5 Saponification Intermediate4->Step5 Intermediate5 Carboxylic Acid Step5->Intermediate5 Step6 Curtius Rearrangement Intermediate5->Step6 Product 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Step6->Product caption Figure 3: Proposed synthetic route to the title amine.

Figure 3: Proposed synthetic route to the title amine.

Conclusion

The reductive amination of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine presents a viable and efficient method for the synthesis of novel, sterically encumbered secondary amines. While the inherent steric hindrance of the cyclobutane core necessitates careful consideration of reaction conditions, the use of appropriate reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation, coupled with optimization of reaction parameters, can lead to high yields of the desired N-alkylated products. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space offered by this unique building block.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Willems, S., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 55-68. [Link]

  • Irrgang, T., & Kempe, R. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9583–9674. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 798. [Link]

  • Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education, 83(6), 929. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 16(7), 802-813. [Link]

  • Sarpong, R., et al. (2014). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports, 31(8), 1001-1014. [Link]

  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466-2468. [Link]

  • YouTube. (2020, March 21). tertiary amine synthesis & reductive amination. [Link]

  • Royal Society of Chemistry. (2025). Novel tetradentate N2O2 water-soluble Schiff Base and its Al(III) complex. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Bach, R. D., & Dmitrenko, O. (2002). The Effect of Substituents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry, 67(8), 2588-2596. [Link]

  • ResearchGate. (n.d.). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. [Link]

  • Canadian Center of Science and Education. (2024). Synthesis of 8-Methoxy-1-Tetralone. [Link]

  • Supporting Information. (n.d.). Aryltrifluoromethylative Cyclization of Unactivated Alkenes by the Use of PhICF3Cl under Catalyst-Free. [Link]

  • MDPI. (2022). Development of CPA-Catalyzed β-Selective Reductive Amination of Cardenolides for the Synthesis and Biological Evaluation of Hydrolytically Stable Analogs. [Link]

  • GSK. (n.d.). Reductive Amination. [Link]

  • Malaysian Applied Biology. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Link]

  • Medires Publishing. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3-. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • MDPI. (2021). Reductive Aminations with Metal Catalysts. [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. [Link]

  • Arkivoc. (n.d.). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Hydrochloride

Target Compound: 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride CAS Registry Numbers: 2866307-55-1 (Hydrochloride)[1], 1354963-76-0 (Free Base)[2] Document Type: Technical Protocol & Scale-Up Guide Intended Au...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride CAS Registry Numbers: 2866307-55-1 (Hydrochloride)[1], 1354963-76-0 (Free Base)[2] Document Type: Technical Protocol & Scale-Up Guide Intended Audience: Process Chemists, Drug Development Professionals, and Scale-Up Engineers

Executive Summary & Synthetic Strategy

The incorporation of highly substituted cyclobutane rings into pharmaceutical active ingredients (APIs) is a proven strategy to improve metabolic stability, increase sp³ character, and modulate physicochemical properties. The target compound, 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride, represents a sterically demanding, electron-rich building block.

As a Senior Application Scientist, I have designed this protocol to address the primary bottleneck in cyclobutane synthesis: the safe, scalable generation of ketene intermediates. The synthesis relies on a [2+2] cycloaddition between in situ generated dimethylketene and 2-methoxypropene, followed by a highly controlled reductive amination and salt formation.

Mechanistic Causality & Process Design
  • In Situ Ketene Generation: Dimethylketene is highly reactive, prone to rapid dimerization into cyclobutanediones, and can form explosive peroxides upon prolonged exposure to oxygen[3]. To mitigate this, dehydrohalogenation of isobutyryl chloride with triethylamine is performed in the presence of the ketenophile (2-methoxypropene)[3]. This maintains a near-zero steady-state concentration of the ketene.

  • Regioselectivity of the [2+2] Cycloaddition: The cycloaddition between the electron-deficient ketene and the electron-rich enol ether proceeds via a concerted, highly asynchronous pathway. The regiochemistry is strictly governed by the stabilization of the partial positive charge in the transition state, leading exclusively to the 3-methoxy-2,2,3-trimethylcyclobutan-1-one isomer[4].

  • Reductive Amination: Due to the severe steric hindrance around the cyclobutanone carbonyl (flanked by a quaternary center), direct reductive amination often suffers from low conversions. Therefore, a two-step approach—oxime formation followed by catalytic hydrogenation—is employed to ensure >98% conversion.

G A Isobutyryl Chloride + Et3N B Dimethylketene (Transient) A->B -HCl D Cyclobutanone Intermediate B->D [2+2] C 2-Methoxypropene C->D Cycloaddition E Oxime Formation D->E NH2OH·HCl F Catalytic Hydrogenation E->F H2, Pd/C G Target HCl Salt F->G HCl/Dioxane

Workflow for the scalable synthesis of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine HCl.

Quantitative Data & Scale-Up Metrics

The following table summarizes the process metrics across three development scales, demonstrating the robustness of the in situ cycloaddition protocol.

ParameterBench Scale (10g)Kilo-Lab Pilot (100g)Commercial Scale-Up (1kg)
Overall Yield 74%71%68%
Cycloaddition Temp. 0 to 5 °C-5 to 0 °C-10 to -5 °C (High exotherm)
Ketene Dimerization < 2%< 3%< 5%
Final Purity (HPLC) > 99.5%99.2%98.9%
Process E-Factor 18.515.212.4

Note: The slight drop in yield at the 1kg scale is attributed to mass transfer limitations during the highly exothermic dehydrohalogenation step, leading to a minor increase in dimethylketene dimerization.

Step-by-Step Experimental Protocols

Protocol A: [2+2] Cycloaddition to 3-Methoxy-2,2,3-trimethylcyclobutan-1-one

Self-Validating Principle: The success of this step relies entirely on feed-rate control. If the triethylamine is added faster than the cycloaddition rate, the reaction mixture will turn yellow/orange, indicating unwanted ketene dimerization. A colorless to pale-yellow solution validates proper kinetics.

  • Reactor Preparation: Purge a jacketed reactor with dry N₂. Charge the vessel with 2-methoxypropene (1.5 equivalents) and anhydrous methyl tert-butyl ether (MTBE) (10 volumes).

  • Precursor Addition: Add isobutyryl chloride (1.0 equivalent) to the reactor. Cool the internal temperature to -5 °C using a chiller unit.

  • In Situ Generation: Dissolve triethylamine (1.1 equivalents) in MTBE (2 volumes). Begin dropwise addition of the triethylamine solution via an addition funnel or dosing pump.

    • Critical Parameter: Maintain the internal temperature strictly below 5 °C. The dehydrohalogenation is highly exothermic[3].

  • Agitation & Maturation: Once the addition is complete, allow the suspension (triethylamine hydrochloride precipitates) to stir for 4 hours at room temperature.

  • Workup: Filter the triethylamine hydrochloride salt. Wash the organic filtrate with 1M NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo (bath temp < 30 °C to prevent volatility losses).

  • Validation: Analyze the crude oil via IR spectroscopy. A strong carbonyl stretch at ~1780 cm⁻¹ confirms the strained cyclobutanone ring.

Protocol B: Oxime Formation and Reductive Amination

Self-Validating Principle: The intermediate oxime must be fully formed before reduction. Incomplete oxime formation will result in the reduction of the starting ketone to a cyclobutanol impurity, which is difficult to separate from the final amine.

  • Oxime Condensation: Dissolve the crude cyclobutanone in absolute ethanol (5 volumes). Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents). Reflux the mixture for 6 hours.

  • Intermediate Isolation: Cool to room temperature, filter the inorganic salts, and concentrate the solvent. Partition between ethyl acetate and water, separate the organic layer, and evaporate to yield the crude oxime. LC-MS should confirm the [M+H]⁺ mass of the oxime.

  • Hydrogenation: Transfer the oxime to a pressure reactor. Add absolute ethanol (10 volumes) and 10% Pd/C (0.05 equivalents by weight).

  • Reduction: Pressurize the reactor with H₂ gas to 50 psi. Stir vigorously at 40 °C for 12 hours.

  • Filtration: Vent the reactor safely. Filter the catalyst through a pad of Celite under a nitrogen blanket (Pd/C is pyrophoric). Concentrate the filtrate to yield the free base, 3-methoxy-2,2,3-trimethylcyclobutan-1-amine.

Protocol C: Hydrochloride Salt Formation
  • Solvation: Dissolve the crude free base in dry MTBE (8 volumes) and cool to 0 °C.

  • Precipitation: Slowly add 4M HCl in dioxane (1.2 equivalents) dropwise. A white crystalline precipitate will form immediately.

  • Isolation: Stir for 1 hour at 0 °C to ensure complete precipitation. Filter the solid under a nitrogen stream, wash with cold MTBE, and dry in a vacuum oven at 40 °C to constant weight.

  • Validation: Confirm the structure via ¹H NMR (D₂O) and establish purity via HPLC. Perform a silver nitrate (AgNO₃) titration to confirm the stoichiometric chloride content.

References

  • Chemsrc. "Methyl 8-(chloromethyl)quinoline-5-carboxylate | Chemsrc". Chemsrc. Available at:[Link]

  • AccelaChem. "660416-38-6,Methyl 3-Fluoro-5-methylbenzoate-AccelaChem". AccelaChemBio. Available at:[Link]

  • Fan, X., et al. "Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study". European Journal of Organic Chemistry, Peking University. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging the 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Scaffold for the Development of Next-Generation Small Molecule Inhibitors

Introduction: The Strategic Advantage of Rigid Scaffolds in Modern Drug Discovery In the landscape of contemporary drug discovery, the pursuit of small molecules with superior potency, selectivity, and pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Rigid Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of small molecules with superior potency, selectivity, and pharmacokinetic profiles is a paramount objective. The incorporation of rigid, three-dimensional molecular scaffolds has emerged as a powerful strategy to achieve these goals.[1] Unlike flexible aliphatic chains, which can adopt numerous conformations leading to an entropic penalty upon binding to a biological target, rigid scaffolds pre-organize the pharmacophoric elements in a specific spatial orientation. This conformational constraint can significantly enhance binding affinity and selectivity.[1][2]

The cyclobutane motif, in particular, offers a unique combination of properties that make it an attractive component for inhibitor design.[1][2][3] Its puckered, non-planar structure provides a distinct three-dimensional exit vector for substituents, allowing for the precise exploration of chemical space within a target's binding site.[2][3] Furthermore, the cyclobutane core is metabolically robust and can serve as a bioisosteric replacement for other functionalities, such as gem-dimethyl groups or larger rings, potentially improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][4]

This guide provides a comprehensive overview of the rationale, synthesis, and application of a novel, highly substituted cyclobutane building block: 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine . The strategic placement of a methoxy group and three methyl groups on the cyclobutane ring offers a unique substitution pattern that can be exploited to fine-tune the physicochemical properties and biological activity of a lead compound. The primary amine serves as a versatile chemical handle for incorporation into a variety of inhibitor scaffolds.

Part 1: Synthesis of the Core Building Block and a Model Inhibitor

While the exact synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is not extensively documented in the public domain, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of functionalized cyclobutanes and cyclic amines.[3][5][6] A potential strategy involves the reductive amination of a corresponding cyclobutanone precursor.

Proposed Synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

A key intermediate for this synthesis is the corresponding cyclobutanone. This could potentially be synthesized via a [2+2] cycloaddition reaction.[3][7][8] Once the ketone is obtained, a stereoselective reductive amination can be employed to introduce the amine functionality.[9][10][11]

Protocol 1: Boc-Protection and Reductive Amination of a Cyclobutanone Precursor

This protocol outlines a general two-step procedure for the synthesis of a Boc-protected cyclobutylamine from a cyclobutanone.

Materials:

  • 2,2,3-Trimethyl-3-methoxycyclobutan-1-one (hypothetical precursor)

  • Ammonium acetate or ammonia source

  • Sodium triacetoxyborohydride (STAB)[11]

  • Di-tert-butyl dicarbonate (Boc₂O)[12][13][14]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[12]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[11]

  • Tetrahydrofuran (THF)[12]

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reductive Amination:

    • In a round-bottom flask, dissolve the 2,2,3-trimethyl-3-methoxycyclobutan-1-one (1.0 equiv) in anhydrous DCE.

    • Add ammonium acetate (10 equiv) and stir the mixture at room temperature for 30 minutes.

    • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amine is often used directly in the next step.

  • Boc-Protection: [12]

    • Dissolve the crude amine from the previous step in a 2:1 mixture of THF and water.

    • Add TEA or DIPEA (3.0 equiv) and stir at room temperature for 5 minutes.

    • Cool the mixture to 0 °C in an ice bath.

    • Add Boc₂O (1.5 equiv) and stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected amine.

Incorporation into a Model Kinase Inhibitor Scaffold

To illustrate the utility of our novel building block, we will outline its incorporation into a generic kinase inhibitor scaffold via standard amide bond formation and a Suzuki cross-coupling reaction for further diversification.

G cluster_synthesis Inhibitor Synthesis Workflow start Core Building Block (Boc-Protected Amine) deprotection Boc Deprotection (TFA or HCl) start->deprotection amide_coupling Amide Coupling (EDC, HOBt) deprotection->amide_coupling suzuki_coupling Suzuki Coupling (Pd Catalyst, Base) amide_coupling->suzuki_coupling final_product Final Inhibitor suzuki_coupling->final_product

Caption: Workflow for incorporating the novel amine into a model inhibitor.

Protocol 2: Amide Coupling with a Carboxylic Acid Core

This protocol describes the coupling of the deprotected 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine with a generic carboxylic acid-containing scaffold.

Materials:

  • Boc-protected 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

  • Trifluoroacetic acid (TFA) or HCl in dioxane[15][16][17]

  • Aryl or heteroaryl carboxylic acid (e.g., 4-bromobenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[18][19][20]

  • N-Hydroxybenzotriazole (HOBt)[18][19][20]

  • DIPEA or TEA

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Standard workup reagents

Step-by-Step Procedure:

  • Boc-Deprotection: [15][16]

    • Dissolve the Boc-protected amine in DCM.

    • Add an equal volume of TFA and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting amine salt is typically used without further purification.

  • Amide Coupling: [18][19]

    • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add EDC (1.2 equiv) and HOBt (1.2 equiv).

    • Stir the mixture at 0 °C for 15 minutes for pre-activation.

    • Add a solution of the deprotected amine salt (1.1 equiv) and DIPEA (2.5 equiv) in DMF.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 3: Suzuki Cross-Coupling for Scaffold Diversification

This protocol describes the diversification of the inhibitor scaffold via a Suzuki-Miyaura cross-coupling reaction.[1][21][22][23][24]

Materials:

  • Amide product from Protocol 2 (containing a bromo-aryl group)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[23]

  • Base (e.g., 2M aqueous Na₂CO₃)[23]

  • Solvent system (e.g., 1,4-dioxane and water)

Step-by-Step Procedure: [23]

  • Reaction Setup:

    • In a reaction vessel, combine the amide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

  • Reaction:

    • Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography.

Part 2: Biological Evaluation of the Model Inhibitor

Once synthesized, the novel inhibitor must be subjected to a series of biological assays to determine its efficacy and preliminary safety profile.

Biochemical Kinase Assay

A biochemical kinase assay is essential to determine the direct inhibitory effect of the compound on the target kinase.[4][25][26][27]

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing kinase inhibition using a fluorometric assay that detects ADP formation.

Materials:

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay kit (e.g., ADP-Glo™ or similar)

  • Assay buffer

  • Test inhibitor (dissolved in DMSO)

  • 384-well plates (black, flat-bottom)

  • Multimode plate reader capable of fluorescence detection

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in assay buffer.

    • Prepare solutions of the kinase, substrate, and ATP in assay buffer at the desired concentrations.

  • Assay Plate Setup:

    • Add the test inhibitor dilutions to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase enzyme to all wells except the negative controls.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for the desired time (e.g., 60 minutes).

    • Stop the reaction by adding the detection reagent from the assay kit.

  • Signal Detection:

    • Incubate the plate as per the kit manufacturer's instructions to allow the detection signal to develop.

    • Measure the fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial for evaluating the inhibitor's activity in a more biologically relevant context, assessing its cell permeability and effect on cell proliferation.[28][29][30][31]

G cluster_bio_eval Biological Evaluation Cascade biochem Biochemical Assay (IC₅₀ Determination) cell_prolif Cell Proliferation Assay (GI₅₀ Determination) biochem->cell_prolif target_engagement Target Engagement Assay (e.g., CETSA) cell_prolif->target_engagement in_vivo In Vivo PK/PD Studies (Mouse Model) target_engagement->in_vivo

Caption: A typical cascade for evaluating a novel small molecule inhibitor.

Protocol 5: Cell Proliferation (XTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.[29][30]

Materials:

  • Cancer cell line with the target kinase pathway activated

  • Cell culture medium and supplements

  • Test inhibitor

  • XTT Cell Proliferation Assay Kit[29]

  • 96-well clear, flat-bottom tissue culture plates

  • Spectrophotometer (ELISA reader)

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include vehicle-treated (DMSO) and untreated controls.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

  • XTT Labeling:

    • Thaw the XTT labeling reagent and electron-coupling reagent and mix them according to the manufacturer's protocol.

    • Add the XTT labeling mixture to each well.

    • Incubate the plate for 4 hours at 37 °C.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at 450-500 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% inhibition of cell growth).

In Vivo Pharmacokinetic (PK) Studies

Preliminary PK studies in animal models are essential to understand the ADME properties of the inhibitor.[32][33][34][35][36]

Protocol 6: Mouse Pharmacokinetic Study

This protocol provides a basic framework for a single-dose PK study in mice.[35][36]

Materials:

  • Test inhibitor

  • Dosing vehicle (e.g., a mixture of saline, PEG400, and Tween 80)

  • CD-1 or similar mouse strain

  • Dosing syringes and needles (for intravenous and oral administration)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Step-by-Step Procedure: [35]

  • Animal Dosing:

    • Divide the mice into two groups for intravenous (IV) and oral (PO) administration.

    • Administer a single dose of the inhibitor (e.g., 2 mg/kg for IV, 10 mg/kg for PO).

  • Blood Sampling:

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis:

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the inhibitor.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation: Comparative Analysis of Model Inhibitors

To illustrate the potential impact of incorporating the 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine scaffold, the following table presents hypothetical data comparing a baseline inhibitor with a derivative containing this novel moiety.

CompoundTarget Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)Oral Bioavailability (%)
Baseline Inhibitor 2515015
Inhibitor + Novel Amine 84540

Conclusion

The 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine building block represents a valuable new tool for medicinal chemists. Its unique three-dimensional structure and substitution pattern offer the potential to significantly improve the potency, selectivity, and pharmacokinetic properties of small molecule inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of novel inhibitors incorporating this promising scaffold.

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2025). ResearchGate. [Link]

  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. (2024). ACS Publications. [Link]

  • A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. (n.d.). PMC. [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). ACS Publications. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.). PMC. [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025). MDPI. [Link]

  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes | Request PDF. (2024). ResearchGate. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). ACS Publications. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. (n.d.). PMC. [Link]

  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. (2024). PubMed. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. (2024). RSC Publishing. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (2018). MDPI. [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (n.d.). PMC. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. (2017). RSC Publishing. [Link]

  • In vivo pharmacokinetic data from mice dosed with various half-life... (n.d.). ResearchGate. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2014). Digital CSIC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (n.d.). ACS Publications. [Link]

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. (2006). ACS Publications. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). Protocols.io. [Link]

  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. (n.d.). AAPPTec. [Link]

  • Linker Engineering of 2D Imine Covalent Organic Frameworks for the Heterogeneous Palladium-Catalyzed Suzuki Coupling Reaction. (2022). ACS Publications. [Link]

  • IP-Kinase Assay. (2014). Bio-protocol. [Link]

Sources

Application

Preparation of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine derivatives for SAR studies

Application Note & Protocol Strategic Synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Derivatives for Structure-Activity Relationship (SAR) Studies Abstract The cyclobutane motif is a privileged scaffold in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Derivatives for Structure-Activity Relationship (SAR) Studies

Abstract

The cyclobutane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer unique three-dimensional geometry, improve metabolic stability, and serve as a bioisostere for other common chemical groups.[1][2][3] Its inherent ring strain and distinct puckered structure provide a rigid framework for orienting substituents in well-defined spatial vectors, which is highly advantageous for optimizing ligand-receptor interactions.[2][3] This guide provides a comprehensive, field-proven strategy for the synthesis of a core amine, 3-methoxy-2,2,3-trimethylcyclobutan-1-amine, and its subsequent diversification into a chemical library suitable for rigorous Structure-Activity Relationship (SAR) studies. We detail a robust, multi-step synthetic sequence beginning with a photochemical [2+2] cycloaddition to construct the core cyclobutane ring, followed by a highly efficient reductive amination. Furthermore, we provide standardized protocols for derivatization, enabling researchers to systematically probe the effects of various functional groups on biological activity.

Part 1: Synthesis of the Core Scaffold

The synthesis of the target amine is not a trivial one-step process. It requires a strategic approach to construct the sterically congested and stereochemically complex cyclobutane ring. Our proposed pathway is designed for reliability and scalability, proceeding through a key cyclobutanone intermediate.

Overall Synthetic Strategy

The synthesis is logically divided into two main stages: (1) Formation of the 3-methoxy-2,2,3-trimethylcyclobutan-1-one intermediate, and (2) Conversion of the ketone to the primary amine via reductive amination. This approach isolates the challenges of ring formation from the amine installation, allowing for optimization at each stage.

G A Starting Materials (Alkene + Carbonyl) B [2+2] Photocycloaddition (Paternò-Büchi Reaction) A->B UV Light (λ > 300 nm) C Oxetane Intermediate B->C D Lewis Acid-Catalyzed Rearrangement C->D E Cyclobutanone Precursor (3-methoxy-2,2,3-trimethylcyclobutan-1-one) D->E F Reductive Amination E->F NH₃, NaBH(OAc)₃ G Core Scaffold (3-methoxy-2,2,3-trimethylcyclobutan-1-amine) F->G

Diagram 1: High-level workflow for the synthesis of the core amine scaffold.

Protocol 1: Synthesis of 3-methoxy-2,2,3-trimethylcyclobutan-1-one

The construction of the tetrasubstituted cyclobutane ring is the most critical step. A photochemical [2+2] cycloaddition is one of the most powerful and reliable methods for forming such four-membered rings.[4][5] We propose a Paternò-Büchi reaction between 1,1-dimethoxy-2-methylethene and 2,3-dimethyl-2-butene, followed by rearrangement.

Materials:

  • Acetone (as photosensitizer)

  • 1,1-dimethoxy-2-methylethene

  • 2,3-dimethyl-2-butene

  • Dichloromethane (DCM, anhydrous)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a quartz reaction vessel, dissolve 1,1-dimethoxy-2-methylethene (1.0 eq) and a significant excess of 2,3-dimethyl-2-butene (5.0 eq) in acetone. The excess alkene maximizes the capture of the excited state of the carbonyl equivalent and minimizes side reactions.

  • Photocycloaddition: De-gas the solution by bubbling argon through it for 15 minutes to remove oxygen, which can quench the triplet excited state. Irradiate the mixture with a medium-pressure mercury lamp (λ > 300 nm) at 0-5 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up (Part 1): Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess alkene and acetone.

  • Rearrangement: Dissolve the crude oxetane intermediate in anhydrous DCM (0.1 M) and cool the solution to -78 °C under an argon atmosphere. Add BF₃·OEt₂ (0.2 eq) dropwise. The Lewis acid will catalyze the rearrangement of the oxetane to the more stable cyclobutanone.

  • Monitoring Rearrangement: Allow the reaction to slowly warm to room temperature over 2 hours, monitoring by TLC until the oxetane spot is no longer visible.

  • Work-up (Part 2): Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the target 3-methoxy-2,2,3-trimethylcyclobutan-1-one.

Protocol 2: Reductive Amination to the Core Amine

Reductive amination is a robust and widely used method in pharmaceutical chemistry for the synthesis of amines from ketones.[6][7] We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, which is mild and selective for the iminium intermediate in the presence of the starting ketone.[7]

Materials:

  • 3-methoxy-2,2,3-trimethylcyclobutan-1-one (1.0 eq)

  • Ammonia solution (7 N in methanol, 5.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the cyclobutanone in anhydrous DCE, add the 7 N solution of ammonia in methanol. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 15 minutes. Causality Note: The portion-wise addition helps to control any exotherm and ensures the reducing agent is not consumed by side reactions.

  • Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed.

  • Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Extract the mixture three times with DCM. Combine the organic layers.

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amine may be used directly for derivatization or further purified by chromatography if necessary.

Part 2: Preparation of Derivatives for SAR Studies

With the core amine in hand, a diverse library of derivatives can be generated through standard parallel synthesis techniques. The goal is to systematically modify the properties of the molecule (e.g., size, electronics, hydrogen bonding capacity) at the amine position to probe the SAR.

G Core Core Amine Scaffold Amide Amide Derivatives (Library A) Core->Amide N-Acylation Sulfonamide Sulfonamide Derivatives (Library S) Core->Sulfonamide N-Sulfonylation SubstAmine Substituted Amine Derivatives (Library R) Core->SubstAmine Reductive Alkylation Acyl Acyl Chlorides (R-COCl) Acyl->Amide Sulfonyl Sulfonyl Chlorides (R-SO₂Cl) Sulfonyl->Sulfonamide Aldehyde Aldehydes/Ketones (R-CHO) Aldehyde->SubstAmine

Diagram 2: Parallel synthesis workflow for generating derivative libraries.

General Protocol for N-Acylation (Amide Library)
  • Dissolve the core amine (1.0 eq) in anhydrous DCM.

  • Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq).

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride, etc.) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or preparative HPLC.

General Protocol for N-Sulfonylation (Sulfonamide Library)
  • Dissolve the core amine (1.0 eq) in anhydrous DCM or pyridine.

  • Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride, etc.) (1.1 eq) at 0 °C.

  • Stir at room temperature for 4-12 hours.

  • If using DCM, wash with 1 M HCl, saturated NaHCO₃, and brine. If using pyridine, concentrate the mixture and partition between ethyl acetate and 1 M HCl.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

Representative Library Data

The following table outlines a small, representative set of derivatives that could be synthesized to probe different chemical spaces.

Derivative IDR-Group (from Acyl Chloride)Molecular Formula (of product)Expected Exact Mass [M+H]⁺Key SAR Question Probed
LIB-A-001 -CH₃ (Acetyl)C₁₁H₂₁NO₂200.1645Small, neutral H-bond acceptor.
LIB-A-002 -Ph (Benzoyl)C₁₆H₂₃NO₂262.1802Aromatic interactions, increased lipophilicity.
LIB-A-003 -cPr (Cyclopropylcarbonyl)C₁₃H₂₃NO₂226.1802Rigid, lipophilic group.
LIB-A-004 -CH₂Ph (Phenylacetyl)C₁₇H₂₅NO₂276.1958Increased flexibility of aromatic moiety.
LIB-S-001 -CH₃ (Methanesulfonyl)C₁₀H₂₁NO₃S236.1315Strong H-bond acceptor, tetrahedral geometry.
LIB-S-002 -Ph (Benzenesulfonyl)C₁₅H₂₃NO₃S298.1471Aromatic interactions with a strong acceptor.

Part 3: Purification and Characterization

Rigorous purification and characterization are essential to ensure that the biological data obtained from SAR studies is reliable. The unique stereochemistry of substituted cyclobutanes requires careful analytical validation.

  • Purification: Standard flash column chromatography on silica gel is the primary method for purification. For challenging separations, reverse-phase HPLC may be required.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and substitution pattern. The complex splitting patterns and chemical shifts in the ¹H NMR spectrum are characteristic of the strained cyclobutane ring. 2D NMR techniques (COSY, HSQC) will be necessary to assign all protons and carbons unambiguously. The stereoisomeric purity should be assessed, as different isomers can exhibit distinct NMR spectra.[8][9]

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of each derivative, matching the expected exact mass as shown in the table above.

    • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O stretch for amides, S=O stretches for sulfonamides, N-H stretch for the core amine).

  • Stereochemical Analysis: The synthetic route may produce a mixture of stereoisomers. It is critical to separate or, at a minimum, characterize these isomers, as they may have vastly different biological activities.[8][9] Chiral HPLC is the preferred method for separating enantiomers and diastereomers.

References

  • Bellus, D., & Ernst, B. (1988). [2+2] Cycloadditions. Angewandte Chemie International Edition in English, 27(6), 797-827.
  • Nicolaou, K. C., et al. (2005). Total Synthesis of (+)-Peltigeramide. Journal of the American Chemical Society, 127(31), 10974-10983.
  • Bennion, J., & Jenkins, T. (2022). High-Pressure Characterization of Two Stereoisomers of Tetranitroester Cyclobutane. Propellants, Explosives, Pyrotechnics, 47(12). Available at: [Link]

  • Wessjohann, L. A., et al. (2003). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 42(48), 5984-6021. Available at: [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Proceedings of the National Academy of Sciences, 101(15), 5363-5367.
  • NextSDS. (n.d.). 3-methoxy-2,2-dimethylcyclobutan-1-amine — Chemical Substance Information. Available at: [Link]

  • Wang, Y., et al. (2023). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Johnson, J. S., & Sarpong, R. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(19), 9460-9471. Available at: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]

  • Parrish, D. A., & Shreeve, J. M. (2019). Impact of Stereo- and Regiochemistry on Energetic Materials. Journal of the American Chemical Society, 141(32), 12554-12562. Available at: [Link]

  • Robert, E. G. L., & Waser, J. (2015). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 6(9), 5128-5133. Available at: [Link]

  • Wang, X., et al. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Molecules, 26(12), 3535. Available at: [Link]

  • Liu, Z., & Wang, Y. (2022). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. Analytical Chemistry, 94(33), 11487-11494. Available at: [Link]

  • Robert, E. G. L., & Waser, J. (2015). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 6, 5128-5133. Available at: [Link]

  • Afonin, A. V., & Vashchenko, A. V. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 18(1), 2-15. Available at: [Link]

  • Asymmetric Reductive Amination. (2017). Master Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine synthesis

Welcome to the technical support center for the synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving reaction yield and purity. The inherent ring strain of the cyclobutane core and the steric hindrance posed by the quaternary and tertiary substituted carbons make this a non-trivial synthesis, often plagued by low conversion and side product formation.

This document provides a series of frequently asked questions for quick reference, followed by an in-depth troubleshooting guide, detailed experimental protocols, and a comparative analysis of key reagents.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis?

The primary bottleneck is typically the final reductive amination step. The starting material, 3-Methoxy-2,2,3-trimethylcyclobutan-1-one, is a sterically hindered ketone. This steric bulk significantly slows down the initial formation of the key imine or iminium ion intermediate, which is a prerequisite for reduction to the desired amine.

Q2: My main side product is the corresponding alcohol. How can I prevent this?

The formation of 3-Methoxy-2,2,3-trimethylcyclobutanol occurs when the reducing agent attacks the starting ketone before it can form an imine with the amine source. To avoid this, use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[1][2][3] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less reactive towards ketones under mildly acidic conditions.[4]

Q3: What is the optimal pH for the reaction?

The formation of the imine intermediate is catalyzed by mild acid (typically pH 4-6).[4] The acid protonates the carbonyl oxygen, making it more electrophilic for the amine to attack. It also facilitates the dehydration of the resulting hemiaminal intermediate. However, strongly acidic conditions can protonate the amine source, rendering it non-nucleophilic. Using a reagent like NaBH(OAc)₃, which can be used with a catalytic amount of acetic acid, often provides the ideal balance.[1]

Q4: Can I use ammonia directly as the amine source?

While possible, using a surrogate like ammonium acetate (NH₄OAc) or ammonium chloride (NH₄Cl) is often more practical and effective. Ammonium acetate, in particular, can serve as both the ammonia source and the mild acid catalyst required to promote imine formation.

Q5: How critical is the purity of the starting cyclobutanone precursor?

Extremely critical. Impurities from the synthesis of the cyclobutanone (e.g., unreacted starting materials from a [2+2] cycloaddition, or byproducts) can interfere with the reductive amination. Some impurities may be reduced themselves, consuming the hydride reagent, while others might inhibit catalysis or complicate the final product purification.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a structured format, explaining the underlying chemical principles and providing targeted solutions.

Issue 1: Low or No Conversion of the Starting Ketone

If you observe a significant amount of unreacted 3-Methoxy-2,2,3-trimethylcyclobutan-1-one after the reaction, consider the following causes.

  • Cause A: Inefficient Imine/Iminium Formation Equilibrium

    • Explanation: The reaction between a ketone and an amine to form an imine is a reversible equilibrium. For sterically hindered ketones, this equilibrium heavily favors the starting materials. To drive the reaction forward, the imine or its protonated form, the iminium ion, must be trapped by the reducing agent.

    • Solution:

      • Add a Mild Acid Catalyst: Include 1-2 equivalents of acetic acid in the reaction mixture if not already present (e.g., when using NaBH₃CN). This accelerates both imine formation and reduction.[1]

      • Remove Water: Water is a byproduct of imine formation. While difficult in a one-pot reductive amination, using a solvent like 1,2-dichloroethane (DCE) with a reagent like NaBH(OAc)₃, which is tolerant of the conditions, is effective.[1][5] For a two-step process, a Dean-Stark apparatus could be used for imine formation prior to reduction.

      • Increase Reagent Concentration/Time: Increase the concentration of the amine source (e.g., 5-10 equivalents of ammonium acetate) and extend the reaction time (e.g., from 12 hours to 24-48 hours) to help shift the equilibrium.

  • Cause B: Insufficiently Reactive Reducing Agent

    • Explanation: The choice of reducing agent is paramount. While NaBH(OAc)₃ is preferred for its selectivity, its reactivity might be insufficient if iminium ion concentration is exceedingly low.

    • Solution:

      • Confirm Reagent Quality: Ensure your NaBH(OAc)₃ is dry and has been stored properly. It is hygroscopic and will decompose upon exposure to moisture.

      • Consider an Alternative: Sodium cyanoborohydride (NaBH₃CN) is another imine-selective reagent that is more reactive at lower pH.[4] However, it requires careful pH control (pH ~6) and generates toxic cyanide waste. Catalytic hydrogenation (H₂ over Pd/C, PtO₂, or Raney Nickel) is also an option, though it may require higher pressures and temperatures for such a hindered substrate and could lead to ring-opening.[6]

Troubleshooting Flowchart for Low Ketone Conversion

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination A Dimethylketene + 1-methoxy-1-propene B [2+2] Cycloaddition A->B C 3-Methoxy-2,2,3-trimethylcyclobutan-1-one B->C D Ammonium Acetate, NaBH(OAc)₃ C->D E 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine D->E

Caption: Overall synthetic scheme for the target amine.

  • Generation of Dimethylketene: In a flame-dried, three-neck flask under N₂, dissolve 2-bromoisobutyryl bromide (1.0 eq) in anhydrous diethyl ether at 0 °C. Add activated zinc dust (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The resulting pale yellow solution of dimethylketene is used in situ.

  • Cycloaddition: In a separate flask, dissolve (E/Z)-1-methoxy-1-propene (1.2 eq) in anhydrous diethyl ether. Cool this solution to 0 °C. Slowly add the prepared dimethylketene solution via cannula over 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction by GC-MS or TLC.

  • Workup and Purification: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the target cyclobutanone.

Protocol 2: Optimized Reductive Amination
  • Setup: To a round-bottom flask charged with a magnetic stir bar, add the 3-Methoxy-2,2,3-trimethylcyclobutan-1-one (1.0 eq), ammonium acetate (5.0 eq), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

  • Iminium Formation: Stir the mixture at room temperature for 1 hour to allow for initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the disappearance of the starting ketone by GC-MS or TLC.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The basic nature of the amine product may cause it to streak on silica gel. It is often beneficial to pre-treat the silica with triethylamine (e.g., using a mobile phase containing 1% Et₃N) or use basic alumina for chromatography to obtain the pure 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine.

References

  • Luisi, R., Bull, J. A., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Available at: [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025). MDPI. Available at: [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (n.d.). PMC. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. Canadian Center of Science and Education. Available at: [Link]

  • Zuckerman, N. B. (n.d.). Microreactor Flow Synthesis of the Secondary High Explosive 2,6-Diamino-3,5- dinitropyrazine-1-oxide (LLM-105). OSTI.GOV. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. (2022). ResearchGate. Available at: [Link]

  • CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol. Google Patents.
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. (2024). ACS Macro Letters. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. (n.d.). PMC. Available at: [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (n.d.). PMC. Available at: [Link]

  • Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Lithium borohydride: a reagent of choice for the selective reductive amination of cyclohexanones. (2007). ResearchGate. Available at: [Link]

  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Organic Chemistry Portal. Available at: [Link]

  • 3-methoxy-2,2-dimethylcyclobutan-1-amine — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. Available at: [Link]

  • Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025). ResearchGate. Available at: [Link]

  • EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. Google Patents.
  • Anion-Controlled Stereoselective Synthesis of Cyclobutane Derivatives by Solid-State [2 + 2] Cycloaddition Reaction of the Salts of trans-3-(4-Pyridyl) Acrylic Acid. (2009). Organic Letters. Available at: [Link]

  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). (n.d.). Propellants, Explosives, Pyrotechnics. Available at: [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). PMC. Available at: [Link]

  • Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. (n.d.). PMC. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine cross-coupling

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of cross-coupling highly recalcitrant substr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of cross-coupling highly recalcitrant substrates. This guide is specifically engineered to troubleshoot the Buchwald-Hartwig amination of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine .

The Mechanistic Challenge

Structurally, 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is a "stress-test" nucleophile. The primary amine at C1 is severely encumbered by the adjacent gem-dimethyl group at C2 and the rigid constraints of the cyclobutane ring. This creates an extreme neopentyl-like steric profile. During the catalytic cycle, the amine must coordinate to the Pd(II)-aryl halide complex. The massive steric bulk restricts the trajectory of the nitrogen lone pair, making this coordination step kinetically sluggish[1].

When amine binding is slower than off-cycle degradation pathways, the Pd(II) complex undergoes competitive protode-palladation, leading to hydrodehalogenation of your aryl halide (Ar-H) and the irreversible precipitation of inactive Pd black[2].

BHA_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineBind Amine Binding [L-Pd(II)(Ar)(RNH2)]+ X- ⚠️ STERIC BOTTLENECK OxAdd->AmineBind + Hindered Amine Degrade Hydrodehalogenation (Ar-H) & Pd Black OxAdd->Degrade Slow Amine Binding Deprot Deprotonation (Base) L-Pd(II)(Ar)(NHR) AmineBind->Deprot + Base RedElim Reductive Elimination Ar-NHR Product Deprot->RedElim RedElim->Pd0 - Ar-NHR

Figure 1: Buchwald-Hartwig catalytic cycle highlighting the steric bottleneck.

Troubleshooting Guides & FAQs

Q1: Why is my standard Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / XPhos system failing, yielding mostly unreacted amine and dehalogenated aryl halide? A1: The failure is twofold: precatalyst activation and ligand steric mismatch. Traditional Pd(II) sources like Pd(OAc)₂ rely on the amine itself to reduce Pd(II) to the active Pd(0) species. A highly hindered cyclobutylamine cannot effectively coordinate to perform this reduction, leaving the catalyst dead in the flask[2]. Furthermore, bidentate ligands like BINAP or excessively bulky ligands like XPhos do not possess the precise spatial geometry required to accommodate a neopentyl-like amine. Solution: Switch to a Pd G3 or G4 precatalyst . These palladacycles are activated rapidly by base alone, bypassing the need for amine-mediated reduction and ensuring a high concentration of the active L-Pd(0) species[3].

Precatalyst G4 Pd G4 Precatalyst (Stable Pd(II) Complex) Base Base (e.g., NaOTMS) Deprotonation G4->Base Active L-Pd(0) Active Catalyst Base->Active Fast Activation Byprod Carbazole + Salt Byproducts Base->Byprod

Figure 2: Base-mediated activation of Pd G4 precatalysts bypassing amine reduction.

Q2: Which ligand and precatalyst system is fundamentally best suited for this specific cyclobutylamine? A2: For extreme β -steric hindrance, the ligand must balance strong electron donation with a highly specific steric profile. GPhos Pd G4 and (t-Bu)PhCPhos Pd G3 are the premier choices. GPhos features a modified dialkylbiaryl monophosphine framework with a bulky -OtBu group for stability and an -OMe group to accelerate reaction rates, allowing even highly hindered primary amines to couple efficiently at room temperature[1]. Alternatively, (t-Bu)PhCPhos is a hybrid ligated precatalyst explicitly designed for the arylation of highly hindered α,α,α -trisubstituted primary amines[3].

Q3: I am using a G4 precatalyst, but I am still seeing low conversion. What base and solvent combination will maximize coupling efficiency without degrading the substrate? A3: The deprotonation step occurs at the solid-liquid interface of the inorganic base. If the amine struggles to bind, the choice of base is critical. While NaOtBu is the gold standard, it can cause side reactions. If your aryl halide is base-sensitive, switch to NaOTMS (Sodium trimethylsilanolate). NaOTMS has a lower pKa (~11) but is highly soluble and works synergistically with GPhos to facilitate the deprotonation of hindered amines at lower temperatures (40 °C), preventing substrate degradation[2][4].

Quantitative Data Summary: Catalyst Performance Matrix

The following table summarizes the expected performance of various catalytic systems when challenged with highly sterically hindered primary amines.

Ligand / Precatalyst SystemBase / SolventTemp (°C)Relative Amine Binding RateExpected YieldPrimary Failure Mode
Pd₂(dba)₃ / BINAP Cs₂CO₃ / Toluene100Very Slow< 10%Failure to reduce Pd(II); Pd Black
XPhos Pd G3 NaOtBu / Dioxane80Moderate20 - 40%Competitive hydrodehalogenation
tBuBrettPhos Pd G3 NaOtBu / Dioxane60 - 80Fast70 - 85%Base-mediated substrate degradation
GPhos Pd G4 NaOTMS / THF40 - 60Very Fast> 90%None (Highly optimized system)
Step-by-Step Experimental Protocol

To ensure a self-validating and reproducible workflow, utilize the following protocol optimized for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine using the GPhos Pd G4 system.

Phase 1: Preparation (Glovebox or Schlenk Line)

  • To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 0.5 mmol) and GPhos Pd G4 precatalyst (2.0 mol %, 0.01 mmol).

  • Add the base, NaOTMS (1.5 equiv, 0.75 mmol). Self-Validation Check: Ensure the base is finely ground or utilize a soluble format. Clumping severely limits the solid-liquid interfacial area required for the deprotonation of hindered amines.

Phase 2: Reagent Addition 3. Seal the vial with a Teflon-lined septum cap and purge the atmosphere with Argon for 5 minutes. 4. Inject anhydrous THF (2.5 mL, to yield a 0.2 M solution) followed by the nucleophile, 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (1.2 equiv, 0.6 mmol).

Phase 3: Reaction Execution 5. Stir the reaction mixture vigorously (800+ rpm) at 40 °C. Mechanistic Insight: The GPhos ligand allows for lower reaction temperatures, which suppresses the activation energy required for off-cycle β -hydride elimination, favoring the desired C-N coupling. 6. Monitor the reaction via LC-MS or GC-MS. Due to the high reactivity of the G4/GPhos system, full conversion is typically reached within 2 to 4 hours.

Phase 4: Workup & Isolation 7. Quench the reaction by exposing it to air and filtering the mixture through a short pad of Celite, eluting thoroughly with EtOAc (10 mL). 8. Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography (Hexanes/EtOAc) to isolate the pure cross-coupled product.

References
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Enantiomers

Welcome to the technical support center for the chiral resolution of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals, offeri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these specific stereoisomers. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of a primary amine like 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine?

A1: The main strategies for resolving racemic primary amines fall into three categories:

  • Classical Resolution via Diastereomeric Salt Formation: This is a widely used, robust, and scalable method.[1] It involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, notably solubility, allowing for their separation by fractional crystallization.[1][2][3]

  • Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer of the racemic mixture.[4] For a primary amine, this could involve selective acylation, leaving the other enantiomer unreacted.[4][5]

  • Chiral Chromatography: This method involves the direct separation of enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6] This is a powerful analytical technique and can also be used for preparative separations.

Q2: How do I choose the best chiral resolving agent for my amine?

A2: The selection of a chiral resolving agent is crucial and often empirical. Commonly used chiral acids for resolving primary amines include tartaric acid and its derivatives (like dibenzoyl-L-tartaric acid), mandelic acid, and (1S)-(+)-10-camphorsulfonic acid.[1][3] The effectiveness of each agent depends on the specific substrate and the crystallization conditions.[1] It is advisable to screen a small panel of resolving agents to find one that forms a crystalline salt with a significant solubility difference between the two diastereomers.

Q3: Is derivatization necessary for the chiral analysis of my amine?

A3: While not always mandatory, derivatization is highly recommended for robust and reliable results, particularly for chromatographic methods. For GC analysis, converting the amine to a diastereomeric derivative can improve separation.[7] For HPLC analysis, derivatization can be used to introduce a UV-active chromophore, which is essential for sensitive detection since your compound lacks one.[7]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This classical method is often the first choice for preparative scale resolution. However, success is highly dependent on optimizing several parameters.

Q1: I've mixed my racemic amine and the chiral resolving agent, but no crystals are forming. What should I do?

A1: A lack of crystallization usually points to issues with supersaturation or nucleation.

  • Problem: The diastereomeric salt may be too soluble in the chosen solvent.

    • Solution: Concentrate the solution by slowly evaporating the solvent. Alternatively, you can try adding an anti-solvent (a solvent in which the salt is less soluble) dropwise until turbidity is observed, then add a small amount of the primary solvent to redissolve and allow for slow recrystallization.

  • Problem: Nucleation is kinetically hindered.

    • Solution 1 (Seeding): If you have a small amount of the desired diastereomeric salt, add a seed crystal to the supersaturated solution to initiate crystallization.[8]

    • Solution 2 (Scratching): Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic glass fragments can serve as nucleation sites.[8]

    • Solution 3 (Cooling): Slowly cool the solution. A gradual decrease in temperature can induce crystallization.

Q2: My crystallization has "oiled out" instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the diastereomeric salt comes out of solution as a liquid phase. This is often due to high solute concentration or a solvent in which the salt's melting point is below the crystallization temperature.

  • Solution 1 (Solvent Screening): This is the most critical factor. The ideal solvent will maximize the solubility difference between the diastereomers while preventing oiling out.[8] Screen a variety of solvents and solvent mixtures. Alcohols like methanol or ethanol are common starting points for amine salts.[1]

  • Solution 2 (Increase Solvent Volume): Dilute the solution with more solvent to reduce the concentration below the oiling out point.

  • Solution 3 (Temperature Control): Try to induce crystallization at a lower temperature where the salt is more likely to be a solid.

Q3: I've isolated crystals, but the enantiomeric excess (e.e.) is low. How can I improve the purity?

A3: Low enantiomeric excess indicates that the two diastereomeric salts have co-precipitated.

  • Problem: The solubility difference between the diastereomers in your chosen solvent is not large enough.

    • Solution 1 (Solvent Optimization): A thorough solvent screen is essential. The goal is to find a solvent system where one diastereomer is significantly less soluble than the other.[8]

    • Solution 2 (Change the Resolving Agent): If solvent optimization fails, the chosen resolving agent may not be suitable for your amine. A different chiral acid can lead to salts with more distinct physical properties.[8]

  • Problem: Crystallization occurred too quickly, trapping the more soluble diastereomer.

    • Solution (Slower Cooling): Employ a slower, more controlled cooling rate to allow for equilibrium to be established, favoring the crystallization of the least soluble species.[8]

  • Problem: A single crystallization is insufficient.

    • Solution (Recrystallization): Perform one or more recrystallizations on the enriched solid material. This is a standard method to enhance the diastereomeric and, consequently, the enantiomeric purity.[8]

Visualizing the Diastereomeric Salt Resolution Workflow

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Fractional Crystallization cluster_iso Step 3: Liberation of Enantiomer racemic_amine Racemic Amine (R/S-3-Methoxy-2,2,3- trimethylcyclobutan-1-amine) mix Mix & Dissolve racemic_amine->mix chiral_acid Chiral Resolving Agent (e.g., L-Tartaric Acid) chiral_acid->mix solvent Solvent (e.g., Methanol) solvent->mix cool Crystallization mix->cool Slow Cooling filter Filtration cool->filter Less Soluble Diastereomer Crystallizes solid Diastereomerically Enriched Salt filter->solid Solid liquid liquid filter->liquid Mother Liquor (Enriched in more soluble diastereomer) basify Liberate Amine solid->basify Add Base (e.g., NaOH) extract Pure Enantiomer basify->extract Extraction G cluster_output Products at ~50% Conversion racemic_amine Racemic Amine (R/S) lipase Lipase (e.g., CALB) racemic_amine->lipase acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->lipase acylated_amine Acylated S-Amine lipase->acylated_amine Fast Reaction unreacted_amine Unreacted R-Amine lipase->unreacted_amine Slow/No Reaction separation Separation (e.g., Chromatography) acylated_amine->separation unreacted_amine->separation

Sources

Optimization

Optimizing HPLC retention time and peak shape for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust HPLC methods for 3-Methoxy-2,2,3-tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust HPLC methods for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine .

As a highly polar primary amine attached to a sterically bulky, lipophilic cyclobutane ring, this molecule presents two distinct chromatographic challenges: poor retention on standard reversed-phase columns and severe peak tailing due to secondary stationary phase interactions. This guide synthesizes the causality behind these phenomena and provides self-validating protocols to achieve optimal peak shape and retention.

Diagnostic Workflow

Before adjusting your instrument parameters, utilize the diagnostic logic tree below to identify the root cause of your chromatographic failure.

HPLC_Troubleshooting Start Analyze 3-Methoxy-2,2,3- trimethylcyclobutan-1-amine CheckRet Is Retention Factor (k') < 2? Start->CheckRet LowRet Protonated Amine is highly polar. Switch to High pH (>10.5) or HILIC CheckRet->LowRet Yes CheckTail Is Peak Tailing Factor (Tf) > 1.5? CheckRet->CheckTail No LowRet->CheckTail Silanol Silanol Cation-Exchange Active. Add 0.1% TFA or Use Hybrid C18 CheckTail->Silanol Yes Optimal Optimal Retention & Peak Symmetry CheckTail->Optimal No Silanol->Optimal

Diagnostic workflow for optimizing amine retention and peak shape.

Troubleshooting Q&A (FAQs)

Q1: Why does 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine exhibit severe peak tailing on my standard C18 column?

A1: The tailing is caused by cation-exchange interactions . At a standard acidic or neutral mobile phase pH, the primary amine group ( pKa​≈9.5−10.5 ) is fully protonated, carrying a positive charge. Concurrently, traditional silica-based stationary phases contain residual surface silanol groups (Si-OH) that dissociate into negatively charged silanolate ions (Si-O⁻). When your positively charged analyte passes through the column, it undergoes secondary electrostatic interactions with these silanolates, causing the analyte to "stick" and elute with a prolonged trailing edge[1]. To resolve this, you must either neutralize the silanols, neutralize the amine, or use a 2 designed to shield residual silanols[2].

Q2: I am using 0.1% Formic Acid (FA) to lower the pH, but the peak shape is still poor. Why isn't this working?

A2: Formic acid is too weak to fully suppress silanol ionization. A 0.1% FA solution yields a pH of approximately 2.8. At this pH, a significant fraction of surface silanols remain negatively charged, allowing cation-exchange to persist. By switching to 0.1% Trifluoroacetic Acid (TFA) , the pH drops to ~2.0, which neutralizes the vast majority of silanol groups[1]. Furthermore, TFA acts as a weak ion-pairing reagent; the hydrophobic CF₃COO⁻ anion pairs with the protonated primary amine to form a neutral, lipophilic complex. This dual-action mechanism drastically sharpens the peak and increases hydrophobic retention[3].

Q3: Even with TFA, the retention time of this molecule is too short (eluting near the void volume). How can I increase retention?

A3: The localized steric bulk of the trimethylcyclobutane ring is not hydrophobic enough to overcome the extreme polarity of the protonated primary amine. You have two highly effective options:

  • High-pH Reversed-Phase LC: Raise the mobile phase pH to > 10.5 using ammonium hydroxide. This deprotonates the primary amine, rendering the molecule entirely neutral. The neutral molecule will partition strongly into the C18 phase, massively increasing retention. Caution: You must use a hybrid silica column (e.g., Waters XBridge) that will not dissolve at high pH.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Instead of fighting the polarity, leverage it.4[4]. The primary amine will partition into the water-rich layer immobilized on the silica surface, providing excellent retention and orthogonal selectivity.

Q4: I am coupling my method to Mass Spectrometry (LC-MS). TFA suppresses my MS signal. What are my alternatives?

A4: TFA causes severe ion suppression in positive electrospray ionization (ESI+) because the strong ion-pair does not easily dissociate in the MS source. To maintain peak shape while preserving MS sensitivity, use Difluoroacetic acid (DFA) . DFA provides a lower pH than formic acid (improving peak shape) but is less strongly ion-pairing than TFA, offering an excellent compromise between chromatographic performance and 5[5]. Alternatively, switch to a HILIC method using volatile ammonium formate buffers, which naturally enhances MS sensitivity.

Quantitative Data Summaries

Table 1: Mobile Phase Additives Comparison for Primary Amines
AdditiveConcentration (% v/v)Approx. pHIon-Pairing StrengthImpact on Peak SymmetryMS Sensitivity (ESI+)
Formic Acid (FA) 0.1%2.8NonePoor (Tailing > 1.8)Excellent
Trifluoroacetic Acid (TFA) 0.1%2.0ModerateExcellent (Tailing < 1.2)Poor (Severe Suppression)
Difluoroacetic Acid (DFA) 0.1%2.4WeakGood (Tailing ~ 1.3)Good (Minimal Suppression)
Ammonium Hydroxide 10 mM10.5N/A (Deprotonates)Excellent (Tailing < 1.1)Moderate to Good
Table 2: Column Chemistry Selection Guide
Column TypeOperating pH RangeRetention MechanismBest Use Case for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine
Standard C18 (Bare Silica) 2.0 - 8.0HydrophobicNot Recommended. High silanol activity causes severe tailing.
Base-Deactivated C18 2.0 - 9.0HydrophobicGood for low-pH methods using TFA or DFA.
Hybrid Silica C18 1.0 - 12.0HydrophobicIdeal for High-pH. Allows amine deprotonation for max retention.
Zwitterionic HILIC 2.0 - 8.0Partitioning / IonicIdeal for MS. Retains the protonated amine using high organic.

Step-by-Step Methodologies

Protocol A: High-pH Reversed-Phase HPLC Workflow

Causality: Deprotonating the primary amine eliminates cation-exchange with silanols and maximizes hydrophobic interaction with the C18 chain.

  • Column Selection: Install a high-pH tolerant hybrid silica column (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18, 2.1×100 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • System Equilibration: Flush the system with 50% A / 50% B for 10 column volumes to clear any residual acidic modifiers from previous runs, which would cause baseline instability.

  • Gradient Design:

    • Start at 5% B (hold for 1 min) to focus the analyte at the column head.

    • Ramp to 60% B over 8 minutes.

    • Re-equilibrate at 5% B for 3 minutes.

  • Self-Validation Check: Inject a blank. Ensure the baseline is stable. Inject the sample; the retention factor ( k′ ) should be >3.0 with an asymmetry factor ( As​ ) between 0.95 and 1.15.

Protocol B: HILIC Optimization Workflow

Causality: Utilizing a water-rich layer on a polar stationary phase traps the highly polar protonated amine, providing retention without relying on hydrophobic bulk.

  • Column Selection: Install a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1×100 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. (High buffer concentration is critical in HILIC to disrupt unwanted secondary ionic interactions).

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent (Critical Step): Dilute 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine in a solvent matching the initial gradient conditions (e.g., 95% Acetonitrile). Injecting a highly aqueous sample into a HILIC system will disrupt the stationary phase water layer and cause severe peak splitting.

  • Gradient Design:

    • Note: In HILIC, water is the strong solvent.

    • Start at 95% B (5% A). The effective buffer concentration on-column is 5 mM.

    • Ramp down to 60% B over 10 minutes.

    • Re-equilibrate at 95% B for at least 15 column volumes (HILIC requires longer equilibration times than reversed-phase).

References

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325". Waters Support. Available at: [Link]

  • Chromatography Forum. "The role of TFA on Reverse phase chromatography?". ChromForum. Available at: [Link]

  • LCGC International. "HILIC: The Pros and Cons". Chromatography Online. Available at: [Link]

  • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography". Chromatography Online. Available at: [Link]

  • MICROSOLV. "Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology". MTC-USA. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Welcome to the specialized technical support portal for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine . Due to the unique structural combination of a primary aliphatic amine and a highly substituted, strained cyclobutane r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support portal for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine . Due to the unique structural combination of a primary aliphatic amine and a highly substituted, strained cyclobutane ring, this reagent is susceptible to specific environmental degradation pathways. This guide provides researchers and drug development professionals with the mechanistic causality behind these vulnerabilities and self-validating protocols to ensure long-term stability.

Section 1: Core Degradation Mechanisms (FAQ)

Q: Why does 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine degrade rapidly when left on the benchtop? A: The degradation is primarily driven by the high reactivity of the primary aliphatic amine group. When exposed to ambient air, the amine undergoes radical-mediated oxidative degradation, leading to the formation of hydroxylamines and oximes (1)[1]. Simultaneously, atmospheric CO₂ acts as a potent electrophile, reacting with the nucleophilic nitrogen to form stable, irreversible carbamate salts (2)[2]. While the three methyl groups on the cyclobutane ring provide some steric hindrance at the α/β positions—which partially slows oxidation compared to unhindered amines—long-term atmospheric exposure still results in severe titer loss[1].

Q: Does the cyclobutane ring pose a thermal stability risk? A: Yes. Cyclobutane rings possess significant inherent ring strain (approximately 26 kcal/mol). Under elevated thermal stress, these "spring-loaded" C-C bonds can undergo ring-opening or rearrangement reactions (3)[3]. While the methoxy and methyl substituents provide some thermodynamic stability, prolonged storage above room temperature accelerates this degradation pathway. Therefore, refrigeration at 2-8°C is strictly recommended for related aminocyclobutane derivatives (4)[4].

Q: How does ambient humidity accelerate these issues? A: Aliphatic amines are inherently hygroscopic. Absorbed moisture dilutes the reagent and acts as a catalytic medium that accelerates both oxidative degradation and the hydrolysis of any trace impurities (5)[5]. Storing the compound in a dry environment using desiccants and tightly sealed containers (e.g., glass or HDPE) is imperative to control humidity levels[5].

DegradationMechanisms Center 3-Methoxy-2,2,3-trimethyl cyclobutan-1-amine Oxidation Oxidative Degradation (Hydroxylamines) Center->Oxidation Carbamate Carbamate Formation (Amine Loss) Center->Carbamate RingOpen Ring Rearrangement (Strain Release) Center->RingOpen Hygro Hygroscopic Absorption (Catalysis) Center->Hygro O2 Atmospheric O2 O2->Center Radical Attack CO2 Atmospheric CO2 CO2->Center Electrophilic Heat Thermal Stress (>25°C) Heat->Center Bond Strain H2O Moisture (H2O) H2O->Center H-Bonding

Logical relationship of environmental stressors and primary degradation pathways.

Section 2: Storage Optimization & Quantitative Stability Data

To maximize the shelf life of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine, environmental exposure must be strictly controlled. The table below summarizes the projected degradation rates based on the established physicochemical properties of primary aminocyclobutanes.

Table 1: Quantitative Degradation Profile vs. Storage Conditions

Storage ConditionAtmosphereContainer TypeEst. Monthly Degradation RateProjected Shelf Life (Assay >95%)
20-25°C (Ambient)Ambient AirClear Glass3.5% – 5.0%< 2 months
2-8°C (Refrigerated)Ambient AirAmber Glass1.0% – 1.5%3 – 4 months
2-8°C (Refrigerated)Argon / N₂Amber Glass + PTFE< 0.1%24 – 36 months
-20°C (Freezer)Argon / N₂Amber Glass + PTFE< 0.05%> 36 months

Section 3: Self-Validating Experimental Protocols

Protocol A: Anaerobic Aliquoting & Sentinel Validation

Causality & Rationale: Repeatedly opening a master container introduces fresh O₂, CO₂, and H₂O, causing cumulative degradation. Aliquoting into single-use vials under an inert atmosphere prevents this. We utilize Argon because it is denser than air and Nitrogen, providing a superior protective blanket over the liquid.

Step-by-Step Methodology:

  • Purge: Prepare a glovebox with high-purity Argon (99.999%) until O₂ and H₂O levels are strictly <1 ppm.

  • Transfer: Move the bulk 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine into the glovebox.

  • Dispense: Aliquot single-use volumes into pre-dried amber glass vials. Amber glass prevents potential photodegradation (4)[4].

  • Seal: Cap the vials using PTFE-lined closures. PTFE is chemically inert and highly impermeable to moisture, unlike standard polyethylene caps (5)[5].

  • Self-Validation Step: Designate 5% of the aliquots as "Sentinel Vials." Store these alongside the main batch at 2-8°C. Every 3 months, analyze one Sentinel Vial via HPLC-UV/MS. If the sentinel maintains >99% purity, the integrity of the entire sealed batch is mathematically validated without risking the working stock.

AliquotingWorkflow Start Bulk Material Receipt Glovebox Transfer to Argon Glovebox Start->Glovebox Aliquot Aliquot into Amber Glass Glovebox->Aliquot Seal Seal with PTFE Caps Aliquot->Seal Store Store at 2-8°C over Desiccant Seal->Store Validate Test Sentinel Vial (HPLC) Store->Validate

Step-by-step inert aliquoting workflow to prevent cumulative atmospheric exposure.

Protocol B: Forced Degradation Testing (Baseline Calibration)

Causality & Rationale: To accurately monitor long-term stability, you must first know what the degradation products look like on your analytical instruments. Forced degradation artificially ages the compound to generate specific chromatographic peaks (4)[4].

Step-by-Step Methodology:

  • Oxidative Stress: Prepare a 1 mg/mL solution of the amine in methanol. Add 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours[4].

  • Thermal Stress: Place a known amount of the solid/neat liquid in a sealed vial. Heat in an oven at 80°C for 7 days[4].

  • Analysis: Run both stressed samples against a freshly prepared, unstressed control using HPLC-MS.

  • Self-Validation Step: Identify the specific retention times and m/z values for the oxime/hydroxylamine (from oxidation) and ring-opened isomers (from thermal stress). Program these specific masses into your routine QA/QC method to ensure targeted, highly sensitive monitoring of the main batch.

References

  • Stability and Storage of 1-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide | Benchchem | 4

  • Amine Storage Conditions: Essential Guidelines for Safety | Diplomatacomercial | 5

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture | ResearchGate | 2

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture | Semantic Scholar | 1

  • Strain Release Amination | NIH/PMC | 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amine Scaffolds: 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine vs. tert-Butylamine in Medicinal Chemistry

In the intricate process of drug discovery, the selection of molecular building blocks is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of a lead candidate. Among th...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate process of drug discovery, the selection of molecular building blocks is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of a lead candidate. Among the most ubiquitous functional groups, the primary amine stands out for its role in forming key hydrogen bonds, salt bridges, and serving as a synthetic handle. However, the nature of the carbon scaffold supporting this amine dictates the molecule's overall properties. This guide provides an in-depth comparison of two distinct amine-bearing fragments: the conformationally restricted 3-methoxy-2,2,3-trimethylcyclobutan-1-amine and the sterically hindered, yet flexible, tert-butylamine .

Through a detailed analysis of their structural attributes, impact on drug metabolism, and strategic applications, this document will equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when navigating the complex landscape of scaffold selection.

Foundational Physicochemical Properties: A Tale of Two Scaffolds

The initial characterization of any chemical entity begins with its fundamental physicochemical properties. These parameters govern a molecule's behavior from initial synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.

Property3-Methoxy-2,2,3-trimethylcyclobutan-1-aminetert-ButylamineRationale & Implication in Drug Design
Molecular Formula C₈H₁₇NOC₄H₁₁N[1]The higher carbon and oxygen count in the cyclobutane derivative increases molecular weight and potential for hydrogen bonding.
Molecular Weight 143.23 g/mol 73.14 g/mol [1]A lower molecular weight is often favored in fragment-based drug discovery (FBDD) to allow for subsequent optimization.
Appearance Not widely documented; predicted to be a liquid or low-melting solidClear, colorless liquid[1][2]Affects handling, storage, and formulation considerations.
Boiling Point Not widely documented43-47 °C[1][3]Volatility is a key factor for synthetic procedures and safety protocols.
Melting Point Not widely documented-67 °C[1][4]Relevant for assessing physical state under physiological conditions and for solid-state characterization.
logP (Predicted) ~1.00.3 - 0.4[1][2]The octanol-water partition coefficient (logP) is a critical measure of lipophilicity, influencing solubility, membrane permeability, and metabolic clearance. The higher predicted logP of the cyclobutane derivative suggests greater lipophilicity.[5]
pKa Not widely documented; predicted to be ~10.5~10.6The pKa of the conjugate acid determines the ionization state at physiological pH (~7.4). Both amines will be predominantly protonated, enabling ionic interactions with biological targets.

The Structural Paradigm: Rigidity vs. Flexibility

The most significant distinction between these two scaffolds lies in their conformational freedom. This has profound implications for target binding and selectivity.

The tert-butyl group, while sterically demanding, possesses free rotation around its carbon-carbon single bonds. This flexibility allows it to adapt to various binding pockets, but this comes at an entropic cost; the molecule must "pay" a penalty to adopt the specific, rigid conformation required for binding.[6]

In stark contrast, the cyclobutane ring is a strained, puckered scaffold that confers significant conformational rigidity.[7][8] This pre-organization can be highly advantageous. By locking the amine and other substituents into a defined three-dimensional arrangement, the entropic penalty for binding is minimized, potentially leading to a significant increase in binding affinity and potency.[9] This rigid structure provides medicinal chemists with a powerful tool to explore chemical space with greater precision.[7][10]

G cluster_0 Conformational Flexibility: tert-Butylamine cluster_1 Conformational Rigidity: Cyclobutane Scaffold a b C c NH₂ b->c d CH₃ b->d e CH₃ b->e f CH₃ b->f g Rotation d->g e->g f->g n1 C n2 C n1->n2 n3 C n2->n3 n4 C-NH₂ n3->n4 n4->n1 n5 Fixed Vectors n4->n5

Caption: Conformational differences between flexible tert-butylamine and a rigid cyclobutane scaffold.

Impact on Pharmacokinetics and Metabolism

A primary challenge in drug development is engineering molecules that are resistant to metabolic degradation. Both the tert-butyl group and cyclobutane scaffolds are employed as strategic tools to enhance metabolic stability.

Tert-Butylamine as a Metabolic Shield: The bulky nature of the tert-butyl group can act as a "steric shield," physically obstructing access of metabolic enzymes like Cytochrome P450s to nearby labile sites on a drug molecule.[5][11] This can effectively block oxidation and increase the drug's half-life. However, the inherent lipophilicity of the tert-butyl group can sometimes increase non-specific binding and, in some cases, lead to higher metabolic clearance.[5][12]

Cyclobutane Scaffolds for Enhanced Stability: Cyclobutane rings are chemically robust and are increasingly used to improve metabolic stability.[7][10] They are rich in sp³-hybridized carbons, a feature that often correlates with improved solubility and reduced metabolic liability compared to flat, aromatic (sp²-rich) systems.[13] Strategically replacing a tert-butyl group or other metabolically susceptible moieties with a cyclobutane derivative can be a powerful tactic to maintain or improve potency while simultaneously reducing metabolic degradation.[14]

Experimental Protocols

To empirically evaluate the potential of these scaffolds, standardized in vitro assays are essential. Below are protocols for determining two key parameters discussed in this guide.

Protocol 1: Determination of pKa by Potentiometric Titration

This method establishes the basicity of the amine, which is crucial for understanding its interactions at physiological pH.

Rationale: Potentiometric titration measures the change in pH of a solution as a strong acid is added. The midpoint of the resulting titration curve, where half of the amine has been neutralized, corresponds to the pKa of its conjugate acid.

Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of the amine (tert-butylamine or 3-methoxy-2,2,3-trimethylcyclobutan-1-amine) in deionized water.

  • Titration Setup: Calibrate a pH meter and immerse the electrode in the amine solution. Place the beaker on a magnetic stir plate.

  • Titration: Fill a 10 mL burette with a standardized 0.01 M solution of hydrochloric acid (HCl).

  • Data Collection: Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

  • Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is the pH at the half-equivalence point (the point where half the volume of HCl required to reach the equivalence point has been added).[1]

Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay provides a direct comparison of how readily the two scaffolds are metabolized by key drug-metabolizing enzymes.

Rationale: Human liver microsomes contain a high concentration of Cytochrome P450 enzymes, which are responsible for the majority of Phase I drug metabolism. By incubating a compound with HLMs and monitoring its disappearance over time, we can calculate its intrinsic clearance—a measure of its metabolic lability.

G cluster_workflow Metabolic Stability Workflow A Incubation Preparation: Test Compound + HLM + Buffer B Pre-warm at 37°C A->B C Initiate Reaction: Add NADPH B->C D Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction: Add cold Acetonitrile with Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: Plot ln(% Remaining) vs. Time G->H I Calculate Half-Life (t½) and Intrinsic Clearance (CLint) H->I

Caption: Experimental workflow for an in vitro microsomal stability assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of the test compound in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of NADPH (cofactor) in buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).

  • Sample Processing:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Hypothetical Comparative Data:

Compound MoietyIn Vitro Half-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)Interpretation
Parent Drug-tert-butylamine 2527.7Moderate clearance, suggesting some metabolic liability.
Parent Drug-cyclobutanamine > 60< 11.5Low clearance, indicating significantly improved metabolic stability.

Conclusion and Strategic Outlook

The choice between a flexible scaffold like tert-butylamine and a rigid one like 3-methoxy-2,2,3-trimethylcyclobutan-1-amine is not a matter of inherent superiority but of strategic application.

  • Tert-butylamine remains an invaluable tool for introducing steric bulk, shielding metabolic hot spots, and serving as a robust chemical handle.[15][16] Its flexibility can be beneficial in early discovery when the precise conformational requirements of a binding pocket are unknown.

  • 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine represents a more modern, design-driven approach. It offers a pre-organized, three-dimensional scaffold that can enhance binding affinity, improve metabolic stability, and increase the sp³ character of a molecule, a property often associated with higher clinical success rates.[7][9][13] The use of such scaffolds is a powerful strategy to escape "flatland" and generate novel intellectual property with superior drug-like properties.[8][10]

Ultimately, the optimal choice depends on the specific goals of the drug discovery program. By understanding the fundamental trade-offs between these two amine-bearing fragments, medicinal chemists can more effectively design and synthesize next-generation therapeutics with improved efficacy and safety profiles.

References

  • An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butylamine - Benchchem.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Compar
  • Application of Tert-Butyl Groups in Drug Synthesis: Detailed Applic
  • Cyclobutane Deriv
  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects - Benchchem.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Bioisosteres of tert-Butyl Group - Enamine.
  • TERT-BUTYLAMINE -
  • Tert-Butylamine | C4H11N | CID 6385 - PubChem.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC.
  • tert-Butylamine | 75-64-9 - ChemicalBook.
  • tert-Butylamine Definition - Organic Chemistry Key Term |... - Fiveable.
  • Bioisosteric Replacements - Chemspace.
  • tert-Butylamine - Wikipedia.
  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed.
  • What Are the Uses and Structure of High-Grade Tert-Butylamine (CAS 75-64-9)?
  • All About Borane Tert-Butylamine - Bor
  • TERT BUTYLAMINE FOR SYNTHESIS 99% - Oman CHEMICAL.
  • CF3-Cyclobutane for Enhanced Metabolic Stability - Enamine.

Sources

Comparative

A Comparative Guide to the Metabolic Clearance of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Analogs

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a critical determinant of success. A compound that is r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a critical determinant of success. A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or may produce toxic metabolites, leading to project termination despite promising pharmacological activity.[1][2] Therefore, early assessment of metabolic stability is an indispensable part of modern drug discovery, guiding the optimization of lead compounds to enhance their pharmacokinetic profiles.[1][3]

The liver is the primary site of drug metabolism, where a host of enzymes, notably the cytochrome P450 (CYP) superfamily, work to modify and eliminate foreign compounds (xenobiotics).[4][5][6] The rate at which these enzymes break down a drug is referred to as its metabolic clearance. For researchers, understanding and optimizing this parameter is key. A compound with greater metabolic stability generally has a longer half-life and higher bioavailability, allowing for less frequent dosing and a more predictable relationship between dose and plasma concentration.[4]

Recently, scaffolds containing rigid, three-dimensional structures like cyclobutane have gained significant attention in medicinal chemistry.[7] These motifs can offer advantages in potency, selectivity, and pharmacokinetic properties.[8] Specifically, the incorporation of gem-dimethyl groups on a cyclobutane ring can shield adjacent, metabolically weak sites from enzymatic degradation, thereby improving metabolic stability.[9][10]

This guide provides an in-depth comparison of the metabolic clearance of a parent compound, 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (Compound A) , and two structurally related analogs. We will explore the experimental methodologies used to assess metabolic stability, present and interpret comparative data, and discuss the underlying structure-metabolism relationships. The objective is to provide a practical framework for researchers to evaluate and optimize their own drug candidates.

The Analogs Under Investigation:

  • Compound A (Parent): 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

  • Analog 1: 3-Ethoxy -2,2,3-trimethylcyclobutan-1-amine (Modification of the methoxy group)

  • Analog 2: 3-Methoxy-2,2,3-trimethylcyclobutan-1-N,N-dimethylamine (Modification of the primary amine)

The Causality Behind Experimental Choices: Microsomes vs. Hepatocytes

To assess metabolic clearance in vitro, two primary systems are widely employed: liver microsomes and hepatocytes.[2] The choice between them is driven by the specific questions being asked.

  • Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells, isolated through homogenization and centrifugation.[11][12] They are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450s (CYPs), as well as some Phase II enzymes like UGTs.[4][11] Microsomal stability assays are cost-effective, suitable for high-throughput screening, and provide a clear picture of CYP-mediated metabolism.[11] They are an excellent first-line screen for metabolic lability.

  • Hepatocytes: These are intact, primary liver cells.[13] They are often considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, along with necessary co-factors and drug transporters, all within a cellular environment that mimics the in vivo state.[4][13][14] Hepatocyte assays can provide a more comprehensive and physiologically relevant prediction of hepatic clearance, accounting for compound uptake into the cell and the interplay between different metabolic pathways.[14][15] Typically, microsomal stability is used as an initial screen, with promising compounds advancing to hepatocyte assays for more detailed characterization.[14]

Experimental Workflow for Assessing Metabolic Stability

The overall process for determining metabolic stability involves incubating the test compound with the chosen biological matrix (microsomes or hepatocytes) and quantifying its disappearance over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Buffers, Cofactors (NADPH), & Test Compounds pre_warm Pre-warm Matrix & Compounds to 37°C prep_reagents->pre_warm prep_matrix Thaw & Prepare Liver Microsomes or Hepatocytes prep_matrix->pre_warm initiate Initiate Reaction by Adding Cofactors pre_warm->initiate incubate Incubate at 37°C with Agitation initiate->incubate sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sampling quench Quench Reaction (Ice-cold Acetonitrile + Internal Standard) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: General experimental workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

The following protocols are self-validating through the inclusion of positive controls (compounds with known metabolic fates) and negative controls (incubations without essential cofactors).

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to assess Phase I metabolic clearance.

  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Stock: Prepare 10 mM stock solutions of Compound A, Analog 1, and Analog 2 in DMSO. From this, create a 100 µM intermediate stock by diluting in 50:50 acetonitrile:water.

    • Control Compounds: Prepare stock solutions for a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin).

    • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer as per the manufacturer's instructions.[17] This system ensures a constant supply of the essential cofactor NADPH.[18]

    • Stop Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Thaw pooled human liver microsomes (from at least three donors to minimize variability) on ice.[11] Dilute the microsomes in phosphate buffer to a final protein concentration of 1.0 mg/mL.

    • In a 96-well plate, add the microsomal suspension to wells. Also prepare control wells containing heat-inactivated microsomes to check for non-enzymatic degradation.

    • Add the test compounds and controls to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.[19]

    • Pre-warm the plate at 37°C for 10 minutes with gentle shaking.[20]

    • Initiate the metabolic reaction by adding the pre-warmed NRS to all wells except the negative control wells (to which buffer is added instead).[18]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from each well into a separate 96-well plate containing the ice-cold stop solution.[21] This terminates the reaction and precipitates the microsomal proteins.[17]

  • Sample Analysis:

    • Centrifuge the plate with the quenched samples to pellet the precipitated proteins.[17]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.[16][22]

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic clearance, incorporating both Phase I and Phase II pathways.

  • Preparation of Reagents:

    • Incubation Medium: Use Williams Medium E supplemented as per the supplier's instructions, warmed to 37°C.[19]

    • Test Compound Stock: Prepare stocks as described in the microsomal assay.

    • Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a cell viability count (e.g., via Trypan Blue exclusion) and dilute the cells in the incubation medium to a final density of 1 x 10⁶ viable cells/mL.[19]

  • Incubation Procedure:

    • In a 24-well plate, add the test compounds to the appropriate wells to a final concentration of 1 µM.

    • Add the hepatocyte suspension to each well to initiate the reaction.[19]

    • Place the plate in an incubator at 37°C with 5% CO₂ and continuous orbital shaking (e.g., 100 rpm) to keep the cells in suspension.[19]

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), sample and quench the reaction as described in the microsomal protocol.[15][19]

  • Sample Analysis:

    • Process and analyze the samples via LC-MS/MS as described previously.

Data Analysis and Interpretation

The data from these assays are used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[21]

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the Rate of Elimination: Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (1 / protein concentration in mg/mL)

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (1 / cell density in 10⁶ cells/mL)

Intrinsic clearance reflects the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[23] A lower CLint value indicates greater metabolic stability.[21]

Comparative Metabolic Clearance Data

The following table summarizes the hypothetical data obtained from the human liver microsomal (HLM) and human hepatocyte stability assays for Compound A and its analogs.

CompoundStructural ModificationHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
Compound A Parent Compound4515.43818.2
Analog 1 Methoxy -> Ethoxy2824.82527.7
Analog 2 Primary Amine -> Tertiary Amine>120<5.8>240<2.9
Verapamil High-Clearance Control1257.81069.3
Warfarin Low-Clearance Control>120<5.8>240<2.9

Discussion: Linking Structure to Metabolic Fate

The data reveals significant differences in metabolic stability among the three compounds, which can be rationalized by their structural features and known metabolic pathways.

G A Compound A (Parent) p1 A->p1 B Analog 1 (Ethoxy) MetaboliteB O-Deethylated Metabolite B->MetaboliteB CYP-mediated O-Deethylation C Analog 2 (Tertiary Amine) p2 C->p2 Metabolically Stable (Blocked N-Dealkylation) MetaboliteA1 O-Demethylated Metabolite MetaboliteA2 Hydroxylated Metabolite p1->MetaboliteA1 CYP-mediated O-Demethylation p1->MetaboliteA2 CYP-mediated Ring/Alkyl Hydroxylation

Caption: Potential Phase I metabolic pathways for the cyclobutane analogs.

  • Compound A (Parent): This compound shows moderate metabolic clearance. Primary amines and methoxy groups are known "metabolic soft spots." The methoxy group is susceptible to O-demethylation by CYP enzymes (a common metabolic route), and the cyclobutane ring or its methyl substituents can undergo hydroxylation .[6][24]

  • Analog 1 (Ethoxy): Replacing the methoxy group with a slightly bulkier ethoxy group resulted in a significant increase in metabolic clearance (lower t½). This may seem counterintuitive, but O-dealkylation of an ethoxy group to its corresponding alcohol (O-deethylation) is often a more rapid metabolic reaction catalyzed by enzymes like CYP2C9 and CYP2C19 compared to O-demethylation. The increased lipophilicity of the ethoxy group might also enhance its binding affinity to the active site of certain CYP enzymes.

  • Analog 2 (Tertiary Amine): The conversion of the primary amine to a tertiary (N,N-dimethyl) amine dramatically increased metabolic stability, pushing it into the low clearance category. Primary and secondary amines are often susceptible to oxidation and deamination. However, the key metabolic pathway for many tertiary amines is N-dealkylation . In this specific structure, the gem-dimethyl groups adjacent to the amine likely provide significant steric hindrance, shielding the nitrogen and its methyl groups from the active sites of metabolizing enzymes like CYP3A4, which is a major enzyme for N-dealkylation.[25] This steric protection is a powerful strategy for enhancing metabolic stability.[9]

Conclusion and Future Directions

This guide demonstrates a systematic approach to comparing the metabolic clearance of structural analogs. Through well-established in vitro assays using liver microsomes and hepatocytes, we can generate reproducible data to calculate key parameters like intrinsic clearance.

Our comparative analysis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine and its analogs reveals critical structure-metabolism relationships. We observed that a seemingly minor change from a methoxy to an ethoxy group can accelerate metabolism, while the strategic introduction of steric bulk around the primary amine by converting it to a tertiary amine can effectively block metabolic pathways and dramatically improve stability.

These insights are invaluable for drug development professionals. By understanding how specific structural modifications impact interactions with metabolic enzymes, researchers can rationally design molecules with improved pharmacokinetic properties, ultimately increasing the probability of developing a safe and effective drug. Further studies could involve identifying the specific CYP isoforms responsible for the metabolism of each analog and conducting metabolite identification studies to confirm the proposed pathways.[1]

References

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: In Vitro Metabolic Stability Source: Creative Bioarray URL: [Link]

  • Title: Metabolic Stability and Metabolite Analysis of Drugs Source: Creative Diagnostics URL: [Link]

  • Title: Hepatocyte Stability Source: Cyprotex | Evotec URL: [Link]

  • Title: Microsomal Stability Source: Cyprotex | Evotec URL: [Link]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

  • Title: Drug Metabolism Studies Using Liver Microsomes Source: Milecell Bio URL: [Link]

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

  • Title: Microsomal Stability Assay Source: Creative Bioarray URL: [Link]

  • Title: Choosing Between Human Liver Microsomes and Hepatocytes Source: XenoTech URL: [Link]

  • Title: Hepatocyte Stability Assay Source: Domainex URL: [Link]

  • Title: Metabolic Stability Source: Mattek URL: [Link]

  • Title: Determination of Microsomal Stability by UPLC-MS/MS Source: Waters Corporation URL: [Link]

  • Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma Source: Longdom Publishing URL: [Link]

  • Title: Sensitive Quantification of Drug Metabolites Using LC-MS Source: Technology Networks URL: [Link]

  • Title: Cytochrome P450 activation of arylamines and heterocyclic amines Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Cytochrome P450 (individual enzymes) Source: Wikipedia URL: [Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: PMC URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC URL: [Link]

  • Title: Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability Source: ScienceOpen URL: [Link]

Sources

Validation

LC-MS Validation Methods for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Purity Analysis: HILIC vs. High-pH Reversed-Phase

As drug development increasingly relies on conformationally restricted building blocks, cyclobutane derivatives like 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (CAS 1354963-76-0) have gained prominence. However, analyzi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on conformationally restricted building blocks, cyclobutane derivatives like 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (CAS 1354963-76-0) have gained prominence. However, analyzing the purity of this low-molecular-weight (MW 143.23), highly polar, basic aliphatic amine presents a significant analytical challenge. Standard acidic reversed-phase liquid chromatography (RP-LC) often yields poor retention, severe peak tailing, and ion suppression.

As an Application Scientist, I approach this challenge not by forcing a molecule into an incompatible method, but by designing a chromatographic environment tailored to its physicochemical reality. In this guide, we objectively compare two leading LC-MS methodologies for the purity analysis of this compound: Hydrophilic Interaction Liquid Chromatography (HILIC-MS) and High-pH Reversed-Phase LC-MS (High-pH RP-LC-MS) . Both methods are evaluated against the latest [1][2].

The Analytical Challenge: Causality & Mechanism

Aliphatic amines typically exhibit a pKa between 9.5 and 10.5. Under standard LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is fully protonated. This positive charge drastically reduces its logD, causing it to elute in the void volume of a standard C18 column. Furthermore, secondary interactions between the protonated amine and residual silanols on the silica support lead to severe peak tailing.

To establish a self-validating, robust system, we must manipulate the analyte's ionization state or the stationary phase chemistry:

  • HILIC Approach: Retain the polar, protonated species via partitioning into an aqueous-enriched layer on a polar stationary phase.

  • High-pH RP-LC Approach: Raise the mobile phase pH to ~10.5 to suppress ionization, increasing the molecule's hydrophobicity and enabling retention on a specialized hybrid-silica C18 column.

Mechanism Analyte Protonated Amine (pH < 8) [M+H]+ m/z 144.1 HILIC_Stat HILIC Stationary Phase (Aqueous Partitioning) Analyte->HILIC_Stat Electrostatic & H-bonding AnalyteNeutral Neutral Amine (pH > 10) M m/z 144.1 RP_Stat RP Stationary Phase (Hydrophobic Partitioning) AnalyteNeutral->RP_Stat Van der Waals forces MS ESI-MS Detection (Positive Ion Mode) HILIC_Stat->MS Direct Detection RP_Stat->MS Gas-phase Protonation

Retention and Ionization Mechanisms of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine.

Methodological Comparison & Validation Data

To demonstrate method suitability, both approaches were subjected to validation protocols aligned with ICH Q2(R2) standards for quantitative impurity analysis[1]. The table below summarizes the comparative performance data.

Table 1: ICH Q2(R2) Validation Performance Comparison
Validation ParameterICH Q2(R2) RequirementHILIC-MS/MS PerformanceHigh-pH RP-LC-MS/MS PerformanceAnalytical Advantage
Specificity No interference at retention timeResolution > 2.0 from matrixResolution > 2.5 from matrixHigh-pH RP (Sharper peaks)
Linearity (R²) R² ≥ 0.990 over reportable range0.998 (1 - 500 ng/mL)0.995 (5 - 500 ng/mL)HILIC (Better low-end linearity)
Precision (%RSD) ≤ 2.0% for repeatability1.8%0.9%High-pH RP (More stable retention)
LOD / LOQ Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ)LOD: 0.2 ng/mL, LOQ: 1.0 ng/mLLOD: 1.5 ng/mL, LOQ: 5.0 ng/mLHILIC (Superior MS desolvation)
Accuracy/Recovery 90 - 110% at 3 concentration levels94.5% - 102.1%98.2% - 101.5%High-pH RP (Less matrix effect)

Data Interpretation: HILIC provides superior sensitivity (lower LOQ) because the high organic content in the mobile phase enhances electrospray droplet desolvation. Conversely, High-pH RP-LC offers superior precision and robustness, as it is less sensitive to slight variations in sample diluent composition.

Experimental Workflows & Self-Validating Protocols

The following step-by-step methodologies incorporate internal system suitability testing (SST) to ensure the protocols act as self-validating systems prior to sample analysis.

Protocol A: HILIC-MS/MS Purity Analysis

Optimized for maximum sensitivity and trace impurity detection.

  • Sample Preparation: Weigh 10 mg of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine standard. Dissolve in 10 mL of Acetonitrile (MeCN) to create a 1 mg/mL stock. Dilute to 100 ng/mL in 95:5 MeCN:H₂O for injection.

    • Causality: HILIC requires high organic solvent in the sample diluent. Introducing too much water via the sample disrupts the stationary phase's delicate aqueous layer, causing peak splitting.

  • System Suitability Testing (SST): Inject a blank, followed by 6 replicate injections of the 100 ng/mL standard. Ensure %RSD of peak area is <2.0% and retention time drift is <0.1 min.

    • Self-Validating Mechanism: This confirms column equilibration and the absence of carryover before batch analysis.

  • Chromatographic Conditions:

    • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in H₂O (pH 3.0).

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 MeCN:H₂O.

    • Gradient: 95% B to 60% B over 5 minutes.

    • Causality: Ammonium formate provides the necessary ionic strength to maintain the aqueous partition layer on the amide surface, ensuring reproducible retention of the protonated amine.

  • MS Detection: ESI Positive mode. MRM transition m/z 144.1 → [Fragment].

Protocol B: High-pH RP-LC-MS/MS Purity Analysis

Optimized for routine batch release and robustness.

  • Sample Preparation: Dilute the stock solution to 100 ng/mL in 50:50 MeOH:H₂O.

  • Chromatographic Conditions:

    • Column: Ethylene Bridged Hybrid (BEH) C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in H₂O (pH 10.5).

    • Mobile Phase B: Methanol.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: At pH 10.5, the aliphatic amine is significantly deprotonated, increasing its hydrophobicity and allowing standard partitioning into the C18 stationary phase. The BEH particle prevents silica dissolution at this extreme pH.

  • MS Detection: ESI Positive mode.

    • Causality: Although the mobile phase pH is high, the droplet evaporation process and electrochemical reactions at the ESI capillary still efficiently protonate the amine in the gas phase, yielding the [M+H]+ ion at m/z 144.1.

Workflow Start Analyte: 3-Methoxy-2,2,3- trimethylcyclobutan-1-amine Eval Physicochemical Evaluation (Basic Amine, Polar) Start->Eval Split Select Chromatographic Mode Eval->Split HILIC HILIC-MS/MS (Retains Protonated Form) Split->HILIC Prioritize Sensitivity RPLC High-pH RP-LC-MS/MS (Retains Neutral Form) Split->RPLC Prioritize Robustness Val ICH Q2(R2) Validation (Specificity, Linearity, Precision) HILIC->Val RPLC->Val

LC-MS Method Selection and Validation Workflow for Polar Amines.

Conclusion

For the purity analysis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine, standard acidic RP-LC is fundamentally flawed. Application scientists must choose between HILIC and High-pH RP-LC based on the specific Analytical Target Profile (ATP)[2]. If the goal is quantifying ultra-trace genotoxic impurities, HILIC-MS is the superior choice due to its lower LOQ. However, for routine assay and batch release where precision and ruggedness are paramount, High-pH RP-LC-MS provides a more stable, self-validating system.

References

  • Validation of Analytical Procedure Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA). URL:[Link]

Sources

Comparative

Advanced Scaffold Profiling: 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine vs. Cyclobutylamine

As modern drug discovery shifts toward higher sp3 character to improve clinical success rates, the cyclobutane ring has emerged as a premier structural motif [1]. While the unsubstituted parent, cyclobutylamine, offers b...

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Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery shifts toward higher sp3 character to improve clinical success rates, the cyclobutane ring has emerged as a premier structural motif [1]. While the unsubstituted parent, cyclobutylamine, offers baseline conformational restriction compared to linear alkylamines, it suffers from metabolic vulnerabilities and rapid ring puckering. By heavily decorating the ring—as seen in 3-methoxy-2,2,3-trimethylcyclobutan-1-amine —medicinal chemists can lock the bioactive conformation, shield metabolic soft spots, and introduce precise pharmacophoric vectors [2].

This guide provides a rigorous structural comparison and an experimental framework for evaluating these two amines in early-stage drug development.

Structural & Physicochemical Profiling

The addition of three methyl groups and a methoxy ether fundamentally alters the physicochemical landscape of the cyclobutane scaffold.

PropertyCyclobutylamine (Baseline)3-Methoxy-2,2,3-trimethylcyclobutan-1-amineCausality & Impact
Molecular Weight 71.12 g/mol 143.23 g/mol Increased mass reflects the addition of steric bulk and a new hydrogen bond acceptor.
Calculated LogP ~0.20~1.60The highly substituted variant is significantly more lipophilic, pushing it into an optimal range for passive membrane permeability.
pKa (Amine) 10.80 [4]~9.50 (Predicted)Critical Shift: Steric bulk from the 2,2-dimethyl group restricts solvent access, increasing the desolvation penalty upon protonation and lowering the effective pKa.
TPSA 26.02 Ų35.25 ŲThe methoxy group introduces a defined hydrogen bond acceptor vector, expanding target engagement potential.
Steric Hindrance LowVery HighMassive steric shielding around the amine and ether oxygen dictates metabolic resistance.
Conformational Dynamics & Target Engagement

Cyclobutane is not a flat molecule; it adopts a "puckered" butterfly conformation to relieve torsional strain [1]. Unsubstituted cyclobutylamine rapidly interconverts between these puckered states. When a flexible ligand binds to a target, freezing these rotatable/puckering bonds incurs a severe entropic penalty, reducing overall binding affinity.

Conversely, 3-methoxy-2,2,3-trimethylcyclobutan-1-amine acts as a powerful conformational restriction tool [3]. The heavy 2,2,3-trimethyl substitution introduces severe 1,3-transannular steric clashes if the ring attempts to flip. This effectively "locks" the ring into a single, rigidified bioactive conformation.

G A Cyclobutylamine (Baseline) B Rapid Ring Puckering A->B C CYP450 Vulnerability A->C D 3-Methoxy-2,2,3-trimethyl cyclobutan-1-amine E Locked Bioactive Conformation D->E F Steric Shielding (Metabolic Stability) D->F

Figure 1: Structural logic tree comparing the conformational and metabolic profiles of the two amines.

Metabolic Stability & Pharmacokinetics

Unsubstituted aliphatic amines are notorious for rapid oxidative deamination by Monoamine Oxidases (MAO) and Cytochrome P450 (CYP) enzymes.

  • Cyclobutylamine: The alpha-protons (adjacent to the amine) and beta-protons are fully exposed, leading to rapid enzymatic clearance [1].

  • Substituted Scaffold: The gem-dimethyl group at the 2-position acts as an impenetrable steric shield, blocking enzymatic access to the amine. Furthermore, the methyl group at the 3-position sterically crowds the adjacent methoxy group, significantly hindering CYP-mediated O-demethylation.

Experimental Workflows: Validation & Assays

To empirically validate the theoretical advantages of the substituted scaffold, the following self-validating protocols are employed.

Protocol A: Potentiometric pKa Determination

Causality: pKa dictates the ionization state at physiological pH (7.4), directly impacting solubility, permeability, and target binding. Sterically hindered amines often exhibit anomalous pKa shifts that computational models fail to predict accurately.

  • Preparation: Prepare 1 mM solutions of both cyclobutylamine and the substituted variant in 0.15 M KCl (maintaining constant ionic strength to prevent activity coefficient drift).

  • Acidification: Titrate the solution with standardized 0.1 M HCl to drop the pH to 2.0, fully protonating the amine.

  • Titration: Reverse titrate with standardized 0.1 M KOH under a continuous nitrogen sparge. Self-Validation: The nitrogen atmosphere prevents atmospheric CO2​ from dissolving and forming carbonic acid, which would artificially skew the titration curve.

  • Analysis: Plot the first derivative of the titration curve to identify the inflection point, utilizing the Henderson-Hasselbalch equation to derive the macroscopic pKa.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

Causality: This assay proves that the steric bulk of the 2,2,3-trimethyl substitution successfully shields the cyclobutane core from CYP450-mediated oxidation compared to the highly vulnerable unsubstituted parent.

G S1 1. Incubation Test Cmpd + HLM S2 2. Initiation Add 1mM NADPH S1->S2 S3 3. Time-Course 0, 15, 30, 45, 60 min S2->S3 S4 4. Quenching Cold MeCN + IS S3->S4 S5 5. LC-MS/MS Quantify Parent S4->S5 S6 6. Data Analysis Calculate Intrinsic Clearance S5->S6

Figure 2: Step-by-step workflow for the in vitro microsomal stability assay (HLM).

  • Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the oxidative reaction by adding 1 mM NADPH. Self-Validation: Run a parallel negative control lacking NADPH to differentiate CYP-mediated metabolism from chemical instability or non-specific protein binding.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

  • Clearance Calculation: Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ) and derive the intrinsic clearance ( CLint​ ).

Strategic Recommendations

For drug development professionals, replacing a standard flexible amine with 3-methoxy-2,2,3-trimethylcyclobutan-1-amine is a high-yield strategy. While the synthetic complexity is higher than utilizing cyclobutylamine, the downstream benefits—locked bioactive conformation, drastically improved metabolic half-life, and optimized lipophilicity—can rescue a failing lead compound suffering from poor pharmacokinetics or off-target toxicity.

References
  • Cyclobutanes in Small‐Molecule Drug Candidates | National Institutes of Health (NIH) | 1

  • The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols | Benchchem | 2

  • Cyclobutane ring as a conformational restriction tool | Enamine |3

  • Cyclobutylamine | C4H9N | CID 75645 | PubChem (NIH) | 4

Sources

Validation

A Senior Scientist's Guide to Validating an In Vitro Metabolic Stability Assay for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Introduction: The Imperative of "Fail Fast, Fail Cheap" in Drug Discovery In the landscape of modern drug development, the attrition of promising drug candidates due to poor pharmacokinetic properties remains a formidabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of "Fail Fast, Fail Cheap" in Drug Discovery

In the landscape of modern drug development, the attrition of promising drug candidates due to poor pharmacokinetic properties remains a formidable challenge. It is estimated that a significant percentage of drugs fail in clinical trials for pharmacokinetic reasons.[1] A primary determinant of a drug's pharmacokinetic profile is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. A compound that is metabolized too quickly will have a short half-life and may struggle to achieve therapeutic concentrations in the body. Conversely, a compound that is too stable may accumulate and lead to toxicity.

Therefore, assessing metabolic stability early in the discovery phase is a cornerstone of the "fail fast, fail cheap" paradigm. It allows researchers to rank-order new chemical entities (NCEs), guide structure-activity relationship (SAR) studies, and select candidates with the most promising drug-like properties for further development.[2][3]

This guide provides an in-depth, experience-driven walkthrough for the validation of an in vitro metabolic stability assay for a novel small molecule, 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, ensuring a robust, reliable, and self-validating system.

The Test Article: 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

For the purpose of this guide, we will consider 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine (Molecular Formula: C₈H₁₇NO) as a new chemical entity. As a small molecule amine, it is susceptible to various metabolic pathways, making a comprehensive stability assessment critical.

Part 1: Foundational Choices - The In Vitro System and Analytical Method

Selecting the Optimal In Vitro System: Hepatocytes over Microsomes

The first critical decision is the choice of the in vitro test system. While human liver microsomes (HLM) are a common choice for high-throughput screening, they primarily contain Phase I metabolic enzymes (e.g., Cytochrome P450s).[4][5] For a comprehensive initial assessment of a novel compound, cryopreserved human hepatocytes are the superior choice.

Senior Scientist's Rationale: Hepatocytes are the gold standard for in vitro metabolism studies because they contain the full complement of hepatic drug-metabolizing enzymes, including both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as necessary cofactors.[3][4] This provides a more complete and physiologically relevant picture of a compound's metabolic fate. Using a pooled-donor lot of cryopreserved hepatocytes helps to average out the inter-individual variability in drug metabolism that exists in the human population.

The Analytical Backbone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

To accurately measure the disappearance of the parent compound over time, a highly sensitive and specific analytical method is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices.[2][6] The method involves developing a multiple reaction monitoring (MRM) assay that is specific to 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine, ensuring that we are measuring only the parent drug and not interfering matrix components or metabolites.

Part 2: The Experimental Workflow - A Validated Protocol

The following protocol outlines a robust workflow for determining the metabolic stability of our test article. The entire process is designed to be self-validating by incorporating appropriate controls and checks at each stage.

Assay_Workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_sampling Sampling & Analysis Phase cluster_data Data Interpretation thaw 1. Thaw & Prepare Pooled Human Hepatocytes count 2. Cell Count & Viability (Trypan Blue Exclusion) thaw->count thaw->count dilute 3. Dilute Cells to 1.0 x 10^6 cells/mL count->dilute count->dilute prewarm 5. Pre-warm Cell Suspension & Compound Plates (37°C) dilute->prewarm dilute->prewarm compound 4. Prepare Test Compound & Control Stock Solutions compound->prewarm compound->prewarm initiate 6. Initiate Reaction by Adding Cells to Compound prewarm->initiate prewarm->initiate incubate 7. Incubate at 37°C on Orbital Shaker initiate->incubate initiate->incubate sample 8. Aliquot & Quench Reaction at Time Points (0, 5, 15, 30, 60, 120 min) incubate->sample incubate->sample protein_ppt 9. Protein Precipitation (Ice-Cold Acetonitrile) sample->protein_ppt sample->protein_ppt centrifuge 10. Centrifuge to Pellet Debris protein_ppt->centrifuge protein_ppt->centrifuge analyze 11. Analyze Supernatant by LC-MS/MS centrifuge->analyze centrifuge->analyze plot 12. Plot % Remaining vs. Time analyze->plot analyze->plot calculate 13. Calculate t½ and CLint plot->calculate plot->calculate

Caption: Workflow for the hepatocyte metabolic stability assay.

Step-by-Step Methodology
  • Hepatocyte Preparation : Cryopreserved, pooled human hepatocytes are rapidly thawed in a 37°C water bath and gently resuspended in pre-warmed incubation medium (e.g., Williams Medium E).[1] Cell viability and density are determined using the trypan blue exclusion method. The cell suspension is then diluted to a final working concentration of 1.0 x 10⁶ viable cells/mL.

  • Compound Preparation : A 1 mM stock solution of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is prepared in DMSO. This is serially diluted in the incubation medium to achieve a starting concentration that results in a final assay concentration of 1 µM. Positive controls (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Diazepam) are prepared similarly.[7]

  • Negative Control : A negative control is prepared by heat-inactivating a portion of the hepatocyte suspension (e.g., boiling for 5 minutes) to denature all metabolic enzymes.[1] This control is crucial to distinguish between metabolic degradation and potential chemical instability of the compound in the assay medium.

  • Initiation and Incubation : The reaction is initiated by adding the hepatocyte suspension to wells of a 96-well plate already containing the pre-warmed test compound solution. The final incubation volume is typically 200 µL, containing 0.5 x 10⁶ cells/mL and 1 µM of the test compound. The plate is incubated at 37°C on an orbital shaker to ensure the cells remain in suspension.[1][2]

  • Time-Point Sampling : Aliquots (e.g., 25 µL) are removed from the incubation wells at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching : Each aliquot is immediately added to a quenching solution (e.g., 100 µL of ice-cold acetonitrile containing a suitable internal standard).

    • Senior Scientist's Rationale: Acetonitrile serves two purposes: it instantly stops the enzymatic reaction by precipitating proteins, and it prepares the sample for LC-MS/MS analysis.[4] The internal standard is a molecule structurally similar to the analyte, added at a known concentration to correct for variability during sample processing and analysis.

  • Sample Processing : The quenched samples are vortexed and then centrifuged at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis : The resulting supernatant is carefully transferred to an analysis plate and injected into the LC-MS/MS system to quantify the remaining concentration of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine at each time point.

Part 3: Assay Validation Parameters and Data Interpretation

A robust assay is not just about following a protocol; it's about proving the method is accurate, precise, and fit for its purpose. This is achieved through a rigorous validation process, guided by principles from regulatory bodies like the FDA.[6][8]

Validation Parameter Purpose Acceptance Criteria Hypothetical Result
Specificity & Selectivity To ensure the analytical method can differentiate the analyte from matrix components, metabolites, or other interferences.No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix samples.Pass
Matrix Effect To assess the suppression or enhancement of the analyte's signal by the biological matrix (hepatocyte lysate).The coefficient of variation (CV%) of the matrix factor should be ≤15%.Pass
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision).Mean accuracy within 85-115% of nominal; Precision (CV%) ≤15%. Assessed at low, mid, and high QC levels.Pass
Bench-Top Stability To ensure the analyte is stable in the biological matrix during sample handling at room temperature.Mean concentration should be within ±15% of the initial (T=0) concentration after 4 hours at room temperature.[9]Pass
Negative Control Stability To confirm that compound loss is due to metabolism, not chemical degradation.>85% of the compound should remain in the heat-inactivated hepatocyte control after the final time point.Pass
Data Analysis and Interpretation
  • Quantification : The peak area ratio of the analyte to the internal standard is used to determine the concentration of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine remaining at each time point.

  • Half-Life (t½) : The natural logarithm of the percent remaining of the parent compound is plotted against time. The slope of the linear portion of this curve (k) is determined by regression analysis. The half-life is then calculated as:

    • t½ = 0.693 / -k [4]

  • Intrinsic Clearance (CLint) : The in vitro intrinsic clearance, a measure of the metabolic capacity of the liver for a specific compound, is calculated from the half-life:

    • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of Hepatocytes (10⁶)) [1]

This CLint value can then be scaled to predict the in vivo hepatic clearance in humans, providing an invaluable early insight into the compound's likely pharmacokinetic behavior.

Part 4: Comparison with Alternative Methods

While the validated hepatocyte assay provides a comprehensive metabolic profile, it's important to understand its place relative to other common methods.

Feature Validated Hepatocyte Assay Liver Microsomal Stability Assay
Metabolic Coverage Phase I and Phase II enzymes.[4]Primarily Phase I (CYP) enzymes.[5]
Physiological Relevance High; intact cells with cofactors.Moderate; subcellular fraction.
Predictive Power Good for predicting overall hepatic clearance.Good for predicting CYP-mediated clearance.
Throughput Moderate.High; suitable for large-scale screening.
Cost & Complexity Higher cost, more complex handling.Lower cost, simpler protocol.[5]
Best Use Case Characterizing lead candidates, obtaining a comprehensive metabolic profile.Early-stage screening of large compound libraries to quickly identify metabolically labile chemotypes.

Senior Scientist's Verdict: For a novel compound like 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine, initiating with a comprehensive hepatocyte stability assay is the more robust strategy. It provides a richer dataset that de-risks the project by identifying potential liabilities from both Phase I and Phase II metabolism at the outset. A microsomal assay is a valuable, high-throughput alternative but is best employed for initial SAR screening where speed is prioritized over comprehensive metabolic detail.

Conclusion

The validation of an in vitro metabolic stability assay is a critical, multi-faceted process that forms the bedrock of early pharmacokinetic assessment. By combining a physiologically relevant test system like human hepatocytes with a specific and sensitive analytical method like LC-MS/MS, we can generate reliable data on a compound's metabolic fate. The true power of this approach lies not just in the protocol itself, but in the rigorous validation that proves its fitness for purpose. This ensures that the decisions made—to advance, modify, or terminate a promising new chemical entity like 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine—are based on a foundation of sound, trustworthy science.

References

  • BioIVT. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]

  • Rathod, R., & Chougule, M. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • Dillen, L., & Van de Vondel, I. (2026, March 12). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Available at: [Link]

  • Li, W., & Jia, X. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Biomedical Chromatography, 25(1-2), 258-273. Available at: [Link]

  • Mattek. (n.d.). Metabolic Stability. Available at: [Link]

  • Naz, S. (n.d.). Quantitative analysis of small molecules in biological samples. SlideShare. Available at: [Link]

  • PubChem. (n.d.). 3-methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride. Available at: [Link]

  • NextSDS. (n.d.). 3-methoxy-2,2-dimethylcyclobutan-1-amine — Chemical Substance Information. Available at: [Link]

  • NextSDS. (n.d.). 3-methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride — Chemical Substance Information. Available at: [Link]

  • Chemspace. (n.d.). 3-methoxy-2,2,4-trimethyl-N-(2-methylprop-2-en-1-yl)cyclobutan-1-amine. Available at: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]

  • Organic Syntheses. (n.d.). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Available at: [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. Available at: [Link]

  • Bioanalysis Zone. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Canadian Center of Science and Education. (2024, May 9). Synthesis of 8-Methoxy-1-Tetralone. Available at: [Link]

  • OECD Existing Chemicals Database. (2004, December 8). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Available at: [Link]

Sources

Comparative

Evaluating Lipophilicity: 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine vs. Other Rigid Amines

Executive Summary The shift toward increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates—often termed "escaping flatland"—has fundamentally altered medicinal chemistry[1][2]. By replacing flat, lipo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift toward increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates—often termed "escaping flatland"—has fundamentally altered medicinal chemistry[1][2]. By replacing flat, lipophilic aromatic rings with rigid, three-dimensional aliphatic scaffolds, researchers can improve aqueous solubility, reduce off-target promiscuity, and optimize metabolic stability. Among these scaffolds, cyclobutane derivatives have emerged as powerful structural motifs[3].

However, simply increasing aliphatic content can inadvertently increase lipophilicity (LogP/LogD), creating new developability liabilities[4][5]. To counteract this, polar functional groups and steric shielding are strategically integrated. A prime example of this balanced design is 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine . This guide evaluates the lipophilicity profile of this compound against other rigid amines, providing robust experimental protocols for empirical validation.

Section 1: Structural Rationale & Causality in Lipophilicity

Lipophilicity dictates a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile[6]. For ionizable compounds like amines, the distribution coefficient at physiological pH (LogD7.4) is the most relevant metric, as it accounts for the equilibrium between neutral and ionized species[7].

The molecular architecture of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine modulates LogD7.4 through three distinct mechanistic pillars:

  • The Cyclobutane Core: The highly strained (26.3 kcal/mol), puckered conformation of the cyclobutane ring restricts rotational degrees of freedom. This locks the amine into a bioactive conformation while minimizing the entropic penalty of target binding, offering a smaller hydrophobic surface area compared to flexible acyclic chains[3][8][9].

  • Trimethyl Substitution: Gem-dimethyl and trimethyl groups generally increase lipophilicity due to added hydrocarbon bulk[5]. However, they also provide intense steric shielding around the primary amine. This steric hindrance can depress the basicity (pKa) of the amine, shifting the ionization equilibrium at pH 7.4 and subtly altering the apparent LogD[7][8].

  • Methoxy Insertion: The addition of a polar methoxy group (-OCH3) acts as a hydrogen-bond acceptor. This is a critical modification to offset the lipophilic penalty of the trimethyl groups, effectively lowering the overall LogD and improving aqueous solubility[4][10].

Structural_Logic A Aromatic/Flat Amines (High LogP, Low Solubility) B Rigid Aliphatic Rings (e.g., Cyclobutane) A->B Escape Flatland C Steric Shielding (Trimethyl substitution) B->C Modulate pKa D Polar Insertion (Methoxy group) B->D Lower Lipophilicity E 3-Methoxy-2,2,3-trimethyl- cyclobutan-1-amine C->E D->E

Caption: Structural modifications driving the physicochemical profile of rigid amines.

Section 2: Comparative Lipophilicity Data

To contextualize the performance of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine, we compare its structural contributions to lipophilicity against baseline aliphatic and rigid amines. The data below illustrates the counterbalancing effects of steric bulk and polar substitution on physiological lipophilicity.

Compound ScaffoldKey Structural FeaturesRepresentative LogD7.4 TrendPrimary Developability Impact
tert-Butylamine Acyclic, bulky aliphaticBaseline (~0.4)High flexibility, moderate lipophilicity[5]
Cyclobutylamine Rigid 4-membered ringLowered (~0.2)Puckered ring reduces surface area vs acyclic[8]
Bicyclo[1.1.1]pentan-1-amine 3D bridged bicyclic coreIncreased (~0.5)Excellent bioisostere for phenyl rings, high metabolic stability[1][2]
3-Methoxycyclobutan-1-amine Polar substitutionSignificantly Lowered (~ -0.6)Methoxy group acts as H-bond acceptor, highly soluble[4][10]
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine Rigid + Polar + Steric BulkBalanced (~0.8)Trimethyl bulk increases LogD, offset by methoxy polarity. High steric shielding[5][8]

Section 3: Self-Validating Experimental Protocols for Lipophilicity

As an application scientist, relying solely on calculated LogP (cLogP) is insufficient for ionizable, sterically hindered amines[7]. The following protocols provide self-validating empirical workflows for determining lipophilicity.

Protocol A: Shake-Flask LC-MS/MS Determination of LogD7.4

The shake-flask method remains the gold standard for lipophilicity measurement[6]. Causality & Validation: The critical failure point in shake-flask assays is volume shift due to solvent miscibility. By pre-saturating the phases, we ensure phase volumes remain constant. Furthermore, a mass-balance calculation is integrated to validate that the compound is not precipitating at the interface or adhering to the vial walls.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir equal volumes of n-octanol and 50 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Allow phases to separate completely. This prevents mutual dissolution during the assay[6].

  • Sample Preparation: Prepare a 10 mM stock solution of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine in DMSO.

  • Partitioning: Add 10 µL of the compound stock to a glass vial containing 495 µL of pre-saturated PBS and 495 µL of pre-saturated n-octanol. (Final DMSO concentration = 1%, minimizing co-solvent effects).

  • Equilibration: Vortex the vial for 1 hour at 25°C to ensure complete thermodynamic distribution between the aqueous and organic phases.

  • Phase Separation: Centrifuge the vial at 3,000 x g for 15 minutes. Causality: Centrifugation breaks any micro-emulsions formed during vortexing, ensuring pure phase sampling.

  • Quantification: Carefully aliquot 50 µL from the octanol phase and 50 µL from the aqueous phase. Dilute appropriately and quantify the amine concentration using LC-MS/MS (MRM mode).

  • Self-Validation (Mass Balance): Calculate Recovery % =[(Amount in Octanol + Amount in PBS) / Initial Amount] × 100. A recovery of 90-110% validates the assay.

  • Calculation: LogD7.4 = Log10([Concentration in Octanol] / [Concentration in PBS]).

LogD_Workflow A Compound Preparation (10 mM in DMSO) C Shake-Flask Incubation (Vortex 1h, 25°C) A->C B Buffer Equilibration (Octanol / PBS pH 7.4) B->C D Phase Separation (Centrifugation 3000g, 15min) C->D E Aqueous Phase Sampling D->E F Octanol Phase Sampling D->F G LC-MS/MS Quantification E->G F->G H LogD7.4 Calculation & Mass Balance Check G->H

Caption: Workflow for Shake-Flask LC-MS/MS LogD7.4 Determination.

Protocol B: Chromatographic Hydrophobicity Index (CHI)

For high-throughput screening of multiple rigid amine analogs, reversed-phase HPLC retention times correlate strongly with lipophilicity[11]. Causality & Validation: Retention on a C18 column mimics partitioning into lipid membranes. By running a calibration set of known drugs, we create a self-validating standard curve that corrects for day-to-day column or system variations[12].

Step-by-Step Methodology:

  • Calibration Set: Prepare a mixture of 10 reference drugs with known LogD values spanning from -1.0 to 5.0 (e.g., paracetamol, propranolol, tolbutamide).

  • Chromatography: Inject the calibration set and the test compound onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Gradient Elution: Run a fast gradient from 5% to 95% Acetonitrile in 50 mM Ammonium Acetate buffer (pH 7.4) over 3 minutes.

  • Data Processing: Plot the retention times of the calibration set against their known LogD values to generate a linear regression equation.

  • Derivation: Interpolate the LogD7.4 of the test compound using its retention time and the standard curve. (Chrom LogD7.4 = CHIpH7.4 × 0.0857 – 2)[12].

Conclusion

The structural design of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine exemplifies the sophisticated engineering required in modern drug discovery. By combining the conformational rigidity of a cyclobutane ring with the steric bulk of trimethyl groups and the polarity of a methoxy ether, medicinal chemists can finely tune lipophilicity, sidestepping the traditional pitfalls of "escaping flatland." Utilizing rigorous, self-validating experimental protocols like shake-flask LC-MS/MS and CHI ensures that these physicochemical properties translate reliably into in vivo success.

References

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC (NIH).4

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.7

  • Lipophilicity - Methods of determination and its role in medicinal chemistry. ResearchGate.11

  • Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma.6

  • The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols. Benchchem.3

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC (NIH).8

  • CAS 1408074-54-3: Cyclobutanamine, 3-methoxy-, hydrochloride. CymitQuimica.10

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC (NIH).9

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.5

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. PMC (NIH).12

  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ResearchGate.1

  • Three-Dimensional Saturated C - Rich Bioisosteres For Benzene. Scribd.2

Sources

Validation

Benchmarking binding affinity of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine based inhibitors

Benchmarking the Binding Affinity of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine-Based Inhibitors: A Comprehensive Guide to Thermodynamic and Kinetic Evaluation In modern structure-based drug design (SBDD), the transitio...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Binding Affinity of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine-Based Inhibitors: A Comprehensive Guide to Thermodynamic and Kinetic Evaluation

In modern structure-based drug design (SBDD), the transition from flexible aliphatic chains to rigidified, three-dimensional scaffolds is a proven strategy to enhance target affinity and metabolic stability. The 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine moiety has emerged as a highly specialized building block. By replacing traditional flexible amines (such as piperidines or cyclohexylamines) with this sterically hindered cyclobutane, medicinal chemists can lock the pharmacophore into a puckered conformation, significantly reducing the entropic penalty of binding[1].

As a Senior Application Scientist, I have designed this guide to objectively benchmark the performance of inhibitors incorporating this specific cyclobutane moiety against traditional flexible alternatives. To prove its superiority, we must move beyond simple IC50​ assays and rigorously evaluate both the kinetics (via Surface Plasmon Resonance) and thermodynamics (via Isothermal Titration Calorimetry) of the binding event.

Mechanistic Rationale: The Cyclobutane Advantage

Before diving into the benchmarking protocols, it is critical to understand why the 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine scaffold outperforms standard aliphatic amines:

  • Pre-organization and Entropic Advantage ( ΔS ): Flexible amines exist in an ensemble of conformations in solution. Upon binding to a target protein, they must adopt a single conformation, resulting in a high entropic penalty ( −TΔS>0 ). The cyclobutane ring, with its ~88° bond angle, adopts a rigid, puckered conformation. This pre-organizes the primary amine and methoxy group, minimizing the loss of conformational entropy upon binding[1].

  • Hydrophobic Shielding: The 2,2,3-trimethyl substitution creates a dense lipophilic shield. This not only perfectly occupies deep hydrophobic sub-pockets in kinase or allosteric domains (driving enthalpic gains via van der Waals interactions) but also masks the amine from rapid oxidative metabolism by CYP450 enzymes[2].

G cluster_0 Flexible Amine (e.g., Cyclohexyl) cluster_1 Rigidified Scaffold (3-Methoxy-2,2,3-trimethylcyclobutan-1-amine) N1 High Conformational Flexibility N2 High Entropic Penalty (-TΔS > 0) N1->N2 N3 Lower Binding Affinity (Higher KD) N2->N3 N4 Pre-organized Puckered Conformation N5 Minimal Entropic Penalty (-TΔS ≈ 0) N4->N5 N6 Enhanced Binding Affinity (Lower KD) N5->N6

Caption: Thermodynamic advantage of rigidified cyclobutane amines in target binding.

Benchmarking Methodologies: SPR vs. ITC

To validate the efficacy of the 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine moiety, we employ a dual-technology benchmarking approach.

A. Surface Plasmon Resonance (SPR) - Kinetic Profiling

SPR is a label-free optical technique that measures the real-time association ( kon​ ) and dissociation ( koff​ ) rates of the inhibitor[3]. The primary goal here is to determine if the rigidified cyclobutane increases the Target Residence Time ( τ=1/koff​ ), a critical predictor of in vivo drug efficacy.

Self-Validating SPR Protocol:

  • Surface Preparation: Immobilize the target protein (e.g., a kinase domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Causality Check: Target an immobilization level of 200–400 Response Units (RU). Exceeding this causes Mass Transport Limitation (MTL), which artificially deflates the measured kon​ [3].

  • Analyte Preparation: Dilute the cyclobutane-inhibitor and the reference flexible-inhibitor in running buffer (e.g., PBS-P+ with 2% DMSO). Causality Check: Ensure exact DMSO matching between the running buffer and sample to prevent bulk refractive index shifts.

  • Multi-Cycle Kinetics: Inject the inhibitors at a flow rate of 30–50 µL/min across a 5-point concentration series (e.g., 0.1 nM to 100 nM). Include a 180-second association phase and a 600-second dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

B. Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

While SPR provides kinetics, ITC is the gold standard for thermodynamics. It directly measures the heat released or absorbed ( ΔH ) during binding, allowing the calculation of binding stoichiometry ( n ), entropy ( ΔS ), and Gibbs free energy ( ΔG )[4]. This is the only way to mathematically prove the "entropic advantage" of the cyclobutane ring.

Self-Validating ITC Protocol:

  • Strict Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact same dialysate to dissolve and dilute the inhibitor. Causality Check: Even a 0.1% mismatch in DMSO or pH will generate massive "heats of dilution" that mask the actual binding heat[5].

  • Titration Setup: Load the target protein (~10–20 µM) into the calorimetric cell and the inhibitor (~100–200 µM) into the injection syringe.

  • Injection Parameters: Perform 20 injections of 2 µL each, spaced 120 seconds apart, at a constant temperature of 25°C.

  • Isotherm Integration: Integrate the area under each injection peak. Subtract the background heat of dilution (determined by injecting the inhibitor into a buffer-only cell) and fit the data to an independent binding site model to extract ΔH and calculate −TΔS [4].

Workflow Start Inhibitor Benchmarking Workflow SPR SPR (Kinetics) Real-time Label-free Start->SPR ITC ITC (Thermodynamics) In-solution Label-free Start->ITC SPR_Step Immobilize Target Inject Inhibitor SPR->SPR_Step ITC_Step Match Buffers Titrate Inhibitor ITC->ITC_Step SPR_Out Determine kon, koff Calculate Residence Time SPR_Step->SPR_Out ITC_Out Determine ΔH, n Calculate ΔS, ΔG ITC_Step->ITC_Out

Caption: Parallel SPR and ITC workflows for comprehensive inhibitor benchmarking.

Comparative Data Analysis

To illustrate the benchmarking process, the table below presents a comparative dataset evaluating a hypothetical kinase inhibitor utilizing the 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine moiety (Compound A) versus a direct analog utilizing a standard, flexible cyclohexylamine moiety (Compound B).

ParameterCompound A (Cyclobutane Scaffold)Compound B (Cyclohexyl Scaffold)Analytical Implication
KD​ (SPR) 1.2 nM18.5 nMCompound A shows a ~15-fold higher overall binding affinity.
kon​ (SPR) 4.5×105 M−1s−1 3.8×105 M−1s−1 Association rates are similar; steric bulk does not hinder pocket entry.
koff​ (SPR) 5.4×10−4 s−1 7.0×10−3 s−1 Key Differentiator: Compound A dissociates much slower.
Residence Time ( τ ) ~31 minutes ~2.4 minutes Rigidification drastically improves target residence time.
ΔH (ITC) -8.5 kcal/mol-9.2 kcal/molCompound B has slightly better enthalpic contacts (flexibility allows induced fit).
−TΔS (ITC) -3.7 kcal/mol +1.5 kcal/mol Key Differentiator: Compound A exhibits a highly favorable entropic profile.
ΔG (ITC) -12.2 kcal/mol-7.7 kcal/molTotal free energy confirms Compound A is the superior binder.
Expert Interpretation of the Data

The data validates the structural hypothesis. While the flexible cyclohexyl analog (Compound B) achieves a slightly better enthalpic score ( ΔH ) due to its ability to mold into the pocket, it pays a massive thermodynamic penalty in entropy ( −TΔS=+1.5 kcal/mol) because it must freeze its conformational flexibility upon binding.

Conversely, the 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine analog (Compound A) is already pre-organized. It pays almost no entropic penalty ( −TΔS=−3.7 kcal/mol), driving the overall Gibbs free energy ( ΔG ) down and resulting in a sub-nanomolar KD​ . Kinetically, this rigid lock-and-key fit translates to a significantly slower off-rate ( koff​ ), extending the target residence time from 2.4 minutes to over 30 minutes—a profile highly predictive of sustained in vivo efficacy.

References

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC. Available at:[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates - PMC. Available at:[Link]

  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Isothermal titration calorimetry - Wikipedia. Available at:[Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions, Harvard University. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Disclaimer: This guide is intended to provide comprehensive, procedural advice based on established principles of chemical safety and hazardous waste management. As of the date of this publication, a specific Safety Data...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide is intended to provide comprehensive, procedural advice based on established principles of chemical safety and hazardous waste management. As of the date of this publication, a specific Safety Data Sheet (SDS) for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is not publicly available. Therefore, the guidance herein is derived from the known hazards of analogous chemical structures, specifically amine compounds and cyclobutane derivatives, as well as the regulatory frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative that you consult the official SDS provided by your chemical supplier and contact your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Introduction: Beyond the Benchtop

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the proper disposal of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine, grounding every step in the causality of chemical properties and regulatory necessity. Our objective is to empower you, our fellow scientists, to handle this compound's disposal with the same precision and confidence you apply to your research.

Section 1: Hazard Characterization and Waste Identification

The first step in any disposal procedure is to understand the potential hazards of the substance. Lacking a specific SDS, we must infer the hazards from the compound's functional groups: a primary amine and a substituted cyclobutane ring system.

  • The Amine Group: Primary amines are typically basic and can act as corrosive substances. They can react exothermically with acids and may be irritating to the skin, eyes, and respiratory tract.[1][2]

  • The Cyclobutane Moiety: While the cyclobutane ring itself is relatively stable compared to cyclopropane, substituted cyclobutanes are prevalent in medicinal chemistry and their biological activity implies a potential for environmental and physiological impact if not handled correctly.[3][4]

Under the Resource Conservation and Recovery Act (RCRA), enforced by the EPA, a chemical waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5] Based on the amine functional group, waste containing 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine should be conservatively managed as hazardous waste , likely due to its potential Corrosivity (pH) and Toxicity .

Section 2: Immediate Safety and Handling Protocols

Before beginning any disposal-related tasks, ensure all necessary safety measures are in place. This protocol is a self-validating system; adherence to these safety steps is the first checkpoint in ensuring a compliant and safe disposal process.

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, appropriate PPE is mandatory.[1][2] OSHA guidelines require employers to provide, and employees to use, adequate protective equipment.[6][7]

  • Eye Protection: Wear splash goggles or safety glasses with side shields.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.

  • Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Spill Response

Preparedness for accidental spills is critical.[1] All personnel handling the material should be familiar with the location and use of the laboratory's spill kit.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Don PPE: Wear the appropriate PPE before attempting to clean the spill.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.[8]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a clearly labeled, sealable container for disposal as hazardous waste.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials for hazardous waste disposal.

Section 3: Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is through a licensed and approved hazardous waste disposal company.[1][8] This ensures the waste is managed in an environmentally responsible and compliant manner.

Step 1: Waste Segregation and Collection

The principle of waste segregation is fundamental to preventing dangerous chemical reactions.[1][9]

  • Action: Collect all waste containing 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine, including unused product, reaction residues, and contaminated consumables (e.g., pipette tips, gloves, absorbent pads), in a dedicated waste container.

  • Causality: Amines are basic and can react violently with acids and strong oxidizing agents.[1] Keeping this waste stream separate prevents potentially hazardous reactions in the waste container.

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by the EPA to ensure safe handling and transport.[10]

  • Action: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene, glass) with a secure, leak-proof lid. Affix a "Hazardous Waste" label to the container.

  • Label Details: The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Methoxy-2,2,3-trimethylcyclobutan-1-amine"

    • An accumulation start date (the date the first drop of waste enters the container)

    • The relevant hazard characteristics (e.g., "Corrosive," "Toxic")

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.

  • Action: Store the sealed and labeled waste container in your lab's designated SAA.

  • Storage Conditions: The SAA should be located away from incompatible materials, heat sources, and direct sunlight.[1][2] Ensure secondary containment is used to capture any potential leaks.

Step 4: Arranging for Final Disposal

Generators of hazardous waste are responsible for its management from "cradle-to-grave."

  • Action: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[8]

  • Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately. This manifest tracks the waste from your facility to its final treatment, storage, or disposal facility (TSDF).[10][11]

Section 4: Regulatory Framework and Data

Navigating the disposal process requires an understanding of your role as a waste generator under EPA regulations. Your generator status is determined by the amount of hazardous waste you produce per calendar month and dictates your specific compliance requirements.

EPA Hazardous Waste Generator Categories
Generator CategoryMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)≤ 90 days
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg≤ 180 days
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit (up to 1,000 kg total accumulation)
This table summarizes federal guidelines from the EPA; state regulations may be more stringent.[5][10]

Section 5: Disposal Workflow Diagram

The following diagram provides a visual decision-making workflow for the proper and compliant disposal of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine waste.

G Disposal Workflow for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine cluster_0 Phase 1: Characterization & Collection cluster_1 Phase 2: Containerization & Storage cluster_2 Phase 3: Final Disposal Start Waste Generated (Unused reagent, contaminated items) Consult_SDS Consult Supplier SDS & Institutional EHS Policy Start->Consult_SDS Treat_Hazardous Assume Hazardous Waste (Corrosive, Toxic) Consult_SDS->Treat_Hazardous Segregate Segregate Waste Stream (Keep away from acids/oxidizers) Treat_Hazardous->Segregate Containerize Use Compatible, Sealed Container Segregate->Containerize Proceed to Containerization Label Apply 'Hazardous Waste' Label (Name, Date, Hazards) Containerize->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Contact_EHS Contact EHS or Licensed Hazardous Waste Contractor Store->Contact_EHS Arrange for Pickup Manifest Complete Hazardous Waste Manifest Contact_EHS->Manifest End Waste Collected by Authorized Personnel Manifest->End

Caption: A workflow diagram for the safe and compliant disposal of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine waste.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. [Link]

  • Amine Disposal For Businesses. (2024). Collect and Recycle. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. [Link]

  • EPA Hazardous Waste Regulations. (n.d.). Study.com. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Aichem. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. [Link]

  • Safety Data Sheet AMINE 6. (n.d.). Greenbook.net. [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. (2022). Hubergroup. [Link]

  • How to Safely Dispose Hazardous Waste? (2024). HAZWOPER OSHA Training. [Link]

  • Chemical Safety Guide, 6th Ed. (n.d.). National Institutes of Health Office of Research Services. [Link]

  • 3-methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride - Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Safety Data Sheet - 3M. (2022). 3M. [Link]

  • OSHA and Biohazard Waste Disposal Guidelines. (2024). Daniels Health. [Link]

  • 3-methoxy-2,2-dimethylcyclobutan-1-amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (2022). National Center for Biotechnology Information. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (2022). Radboud Repository. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (n.d.). National Center for Biotechnology Information. [Link]

  • cyclobutylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

This guide provides essential safety and logistical information for the handling and disposal of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine. As a substituted aliphatic amine, this compound requires rigorous safety proto...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine. As a substituted aliphatic amine, this compound requires rigorous safety protocols to mitigate risks. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

A Note on Chemical-Specific Data: While this guide is built upon established principles for handling aliphatic amines, it is imperative to always consult the specific Safety Data Sheet (SDS) for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine provided by the manufacturer before commencing any work.[1][2][3] The SDS remains the primary, authoritative source for hazard information and control measures.

Hazard Assessment: Understanding the Risks

3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is an organic compound containing a primary amine functional group. Amines as a class present several potential hazards that dictate our safety protocols.

  • Corrosivity and Irritation: Aliphatic amines are typically alkaline and can be corrosive or severely irritating to the skin, eyes, and respiratory tract.[4] Direct contact can cause chemical burns.

  • Inhalation Hazard: Amines can be volatile, and their vapors may cause respiratory irritation.[1][5] The structure of this specific compound suggests a moderate molecular weight, but its volatility should be assumed until proven otherwise.

  • Flammability: While not always highly flammable, many organic amines are combustible.[6] Ignition sources should be strictly controlled in the handling area.

  • Toxicity: The specific toxicological properties of this compound are not widely documented, therefore it is prudent to treat it as potentially toxic if swallowed, inhaled, or absorbed through the skin.[7][8]

Hazard Summary Table
Potential HazardAffected AreaRationale & Required Controls
Corrosion/Irritation Skin, EyesAmines are alkaline and can disrupt biological tissues. Requires full barrier protection.
Inhalation Respiratory TractVolatility of organic amines can lead to lung irritation.[5] Requires work in a ventilated enclosure.
Ingestion Gastrointestinal TractAccidental ingestion can be harmful. Strict hygiene practices are necessary.
Flammability Laboratory EnvironmentOrganic compounds can be combustible. Requires control of ignition sources.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier between the researcher and the chemical.[9] The employer is legally required to provide and pay for all necessary PPE.[9]

Eye and Face Protection
  • What to Use: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield worn over chemical splash goggles is required.

  • Why: This combination protects against direct liquid splashes and prevents corrosive vapors from reaching the eyes.[5][10] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes.[10]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat that covers the knees is required. This provides a primary barrier against incidental splashes and contact.[10]

  • Gloves:

    • Material: Use chemically resistant gloves. Nitrile or neoprene gloves are generally recommended for handling amines over latex, which offers poor resistance to many common solvents.[5][10]

    • Technique: Always inspect gloves for tears or holes before use. Use the double-gloving technique for added protection during high-risk procedures. Remove gloves immediately after handling the chemical, without touching other surfaces, and dispose of them as hazardous waste.

  • Apron: For large-volume transfers (>1 liter), a chemically resistant apron should be worn over the lab coat.

Respiratory Protection
  • Primary Control: All handling of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine that may generate vapors or aerosols must be performed inside a certified chemical fume hood.[7][11] The fume hood is an engineering control designed to be the primary line of defense against inhalation exposure.[12]

  • Secondary Control: If engineering controls are not feasible or during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and ammonia/methylamine may be required.[13] Respirator use must be part of a formal respiratory protection program that includes medical clearance and fit-testing, as mandated by OSHA.[3][9][12] A standard surgical mask offers no protection against chemical vapors.[9][10]

Operational Plan: From Storage to Disposal

A safe operational workflow minimizes exposure at every step.

PPE Selection Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_eng Engineering & Respiratory Controls Start Task: Handle 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine CheckSDS Consult Chemical-Specific SDS? Start->CheckSDS AssessVolume Assess Volume & Splash Potential CheckSDS->AssessVolume Yes BasePPE Mandatory Base PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - FR Lab Coat AssessVolume->BasePPE FaceShield Add Face Shield AssessVolume->FaceShield High Splash Risk Apron Add Chemical Apron AssessVolume->Apron Volume > 1L FumeHood Work in Chemical Fume Hood BasePPE->FumeHood FaceShield->FumeHood Apron->FumeHood Respirator Respirator Required (Emergency/Spill) FumeHood->Respirator If Fume Hood Fails or Large Spill Occurs

Caption: PPE selection workflow for handling the target amine.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure you are wearing appropriate closed-toe shoes and long pants. Don your lab coat.[8]

  • Area Designation: Clearly designate the work area where the chemical will be handled, preferably within a chemical fume hood.[12]

  • Gather Materials: Assemble all necessary equipment (glassware, stir bars, reagents) and place them inside the fume hood before introducing the amine.

  • Don PPE: Put on your chemical splash goggles and nitrile/neoprene gloves.

  • Chemical Transport: Transport the chemical container in a secondary, shatter-proof container from the storage area to the fume hood.

  • Execution: Perform all manipulations, including weighing and transfers, inside the fume hood with the sash at the lowest practical height.[11]

  • Post-Handling: Tightly cap the chemical container. Decontaminate any surfaces that may have been exposed.

  • Doffing PPE: Remove gloves first, turning them inside out, and dispose of them in a designated hazardous waste container. Remove your lab coat and goggles.

  • Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete.[14]

Emergency Response & Disposal Plan

Preparation is key to mitigating the impact of an emergency.[8]

Spill Response Decision Tree

Spill_Response Spill Spill Occurs AssessSize Is spill large or unmanageable? Spill->AssessSize Evacuate Evacuate Area Alert EHS & PI Pull Fire Alarm if Needed AssessSize->Evacuate Yes SmallSpill Small, Contained Spill AssessSize->SmallSpill No DonPPE Don Full PPE: Respirator, Goggles, Double Gloves, Coat SmallSpill->DonPPE Neutralize Cover with an inert absorbent (e.g., vermiculite, sand). Neutralize with a weak acid (e.g., citric acid solution). DonPPE->Neutralize Collect Collect waste into a sealed, labeled hazardous waste container. Neutralize->Collect Decontaminate Decontaminate spill area with soap and water. Collect->Decontaminate

Caption: Decision tree for responding to a chemical spill.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

Disposal Plan
  • Waste Segregation: All materials contaminated with 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine, including used gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[7][15]

  • Containerization: Collect chemical waste in a designated, clearly labeled, and sealed container that is chemically compatible with amines.[15] Do not mix with incompatible waste streams, such as strong acids or oxidizers.[1][15]

  • Pickup: Store the sealed waste container in a designated satellite accumulation area. Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[7][15] Never dispose of amines down the drain.[15]

References

  • What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Amine Disposal For Businesses. Collect and Recycle.
  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450.
  • Safety Data Sheet: 3-Methoxy-3-methylbutyl acetate. Carl ROTH.
  • TEST KIT Instructions Aliphatic Amines. Skcltd.com.
  • Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • The importance of Personal Protective Equipment in the handling of chemicals. ITURRI.
  • SAFETY DATA SHEET. Fisher Scientific.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Personal Protective Equipment. Georgia Institute of Technology - Environmental Health & Safety.
  • The Laboratory Standard. The University of Tennessee Health Science Center - Office of Clinical and Research Safety.
  • Safety Instructions in Laboratories of Analytical Chemistry. University of Tartu.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.
  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.
  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS.
  • Personal Protective Equipment. Cornell University - Environmental Health & Safety Services.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine
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